Product packaging for (R)-Methylmalonyl-CoA(Cat. No.:CAS No. 73173-92-9)

(R)-Methylmalonyl-CoA

Cat. No.: B10776811
CAS No.: 73173-92-9
M. Wt: 867.6 g/mol
InChI Key: MZFOKIKEPGUZEN-AGCMQPJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-methylmalonyl-CoA is the (R)-enantiomer of methylmalonyl-CoA. It has a role as a mouse metabolite. It is functionally related to a coenzyme A. It is a conjugate acid of a this compound(5-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
methylmalonyl-coenzyme A has been reported in Homo sapiens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40N7O19P3S B10776811 (R)-Methylmalonyl-CoA CAS No. 73173-92-9

Properties

CAS No.

73173-92-9

Molecular Formula

C25H40N7O19P3S

Molecular Weight

867.6 g/mol

IUPAC Name

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1

InChI Key

MZFOKIKEPGUZEN-AGCMQPJKSA-N

Isomeric SMILES

C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Overview of Methylmalonyl Coenzyme a in Core Biochemical Systems

Significance as a Central Metabolic Intermediate

Methylmalonyl-CoA holds a pivotal position in cellular metabolism, primarily serving as an intermediary in the conversion of propionyl-CoA to succinyl-CoA. wikipedia.orgresearchgate.net This conversion is a key process that funnels metabolites from various catabolic pathways into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, for energy production. taylorandfrancis.comwikipedia.orgklarity.health

The generation of methylmalonyl-CoA principally occurs in the mitochondria from propionyl-CoA, a product derived from the breakdown of several essential biomolecules. medlineplus.govmedlineplus.govnewenglandconsortium.org These precursors include odd-chain fatty acids, the side chain of cholesterol, and the catabolism of specific amino acids. wikipedia.orgwikipedia.orgmedscape.com The amino acids that degrade to form propionyl-CoA, and subsequently methylmalonyl-CoA, are isoleucine, valine, methionine, and threonine. medscape.comwikipedia.orgtexas.gov Additionally, propionic acid produced by intestinal bacteria can be a source of propionyl-CoA. wikipedia.org

The conversion of propionyl-CoA to methylmalonyl-CoA is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase. wikipedia.orgnih.govnih.gov The resulting D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. researchgate.netnih.govnih.gov Finally, the mitochondrial enzyme methylmalonyl-CoA mutase, which requires adenosylcobalamin (a form of vitamin B12) as a cofactor, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgmedlineplus.govmedlineplus.gov This final product, succinyl-CoA, is a direct entrant into the TCA cycle. wikipedia.org

The importance of this pathway is underscored by the existence of metabolic disorders such as methylmalonic acidemia, which arises from defects in the methylmalonyl-CoA mutase enzyme or in the metabolism of its vitamin B12 cofactor. klarity.healthmedlineplus.govmedscape.com In these conditions, the impaired conversion of methylmalonyl-CoA leads to its accumulation and the subsequent buildup of methylmalonic acid in bodily fluids and tissues. taylorandfrancis.commedscape.com

Table 1: Key Enzymes in the Conversion of Propionyl-CoA to Succinyl-CoA

Enzyme Substrate Product Cofactor Metabolic Significance
Propionyl-CoA Carboxylase Propionyl-CoA D-Methylmalonyl-CoA Biotin (B1667282), ATP Carboxylates propionyl-CoA to form methylmalonyl-CoA. wikipedia.orgnih.govnih.gov
Methylmalonyl-CoA Epimerase D-Methylmalonyl-CoA L-Methylmalonyl-CoA Interconverts the D and L stereoisomers of methylmalonyl-CoA. researchgate.netnih.govnih.gov
Methylmalonyl-CoA Mutase L-Methylmalonyl-CoA Succinyl-CoA Adenosylcobalamin (Vitamin B12) Isomerizes methylmalonyl-CoA to succinyl-CoA, linking it to the TCA cycle. wikipedia.orgmedlineplus.govmedlineplus.gov

Interconnections within Broad Metabolic Networks

The role of methylmalonyl-CoA extends beyond a simple linear pathway, connecting it to a wide array of metabolic networks. Its central position makes it a crucial link between amino acid catabolism, fatty acid oxidation, and energy metabolism.

Amino Acid Catabolism: As previously mentioned, the breakdown of the branched-chain amino acids isoleucine and valine, as well as methionine and threonine, generates propionyl-CoA, which is then converted to methylmalonyl-CoA. newenglandconsortium.orgwikipedia.org This places methylmalonyl-CoA at the crossroads of protein and energy metabolism, providing a mechanism for the carbon skeletons of these amino acids to be utilized for energy production through the TCA cycle. taylorandfrancis.com

Fatty Acid Metabolism: The oxidation of odd-chain fatty acids results in the production of propionyl-CoA in the final step of beta-oxidation, which subsequently enters the methylmalonyl-CoA pathway. wikipedia.orgwikipedia.org While most dietary fatty acids have an even number of carbons, odd-chain fatty acids are also present and their catabolism is dependent on this pathway for complete oxidation. wikipedia.org Furthermore, research has indicated that methylmalonyl-CoA can interfere with fatty acid synthesis due to its structural similarity to malonyl-CoA, potentially being incorporated into fatty acids and leading to the formation of branched-chain fatty acids. oup.com An enzyme, ECHDC1, has been identified to degrade methylmalonyl-CoA in the cytosol, which may prevent the synthesis of these abnormal fatty acids. portlandpress.com

Tricarboxylic Acid (TCA) Cycle: The most direct and significant interconnection for methylmalonyl-CoA is with the TCA cycle. wikipedia.org The conversion of methylmalonyl-CoA to succinyl-CoA provides a vital anaplerotic route, meaning it replenishes the intermediates of the TCA cycle. wikipedia.org This is crucial for maintaining the cycle's capacity for energy production and for providing precursors for various biosynthetic pathways.

Polyketide Biosynthesis: In some organisms, particularly bacteria, methylmalonyl-CoA serves as an important "extender unit" in the biosynthesis of complex polyketides, a diverse class of natural products with a wide range of biological activities. acs.org This process is catalyzed by polyketide synthases. acs.org

Table 2: Metabolic Pathways Connected to Methylmalonyl-CoA

Metabolic Pathway Connection with Methylmalonyl-CoA Key Precursors/Products
Amino Acid Catabolism Product of the breakdown of specific amino acids. Isoleucine, Valine, Methionine, Threonine. medscape.comwikipedia.orgtexas.gov
Odd-Chain Fatty Acid Oxidation Product of the final cycle of beta-oxidation. Propionyl-CoA. wikipedia.orgwikipedia.org
Tricarboxylic Acid (TCA) Cycle Converted to succinyl-CoA, a TCA cycle intermediate. Succinyl-CoA. wikipedia.org
Fatty Acid Synthesis Can be utilized by fatty acid synthase, leading to branched-chain fatty acids. oup.com Branched-chain fatty acids. oup.com
Polyketide Biosynthesis Serves as a building block (extender unit). acs.org Complex polyketides. acs.org

Metabolic Pathways Associated with Methylmalonyl Coenzyme a

Propionate (B1217596) Catabolism and the Methylmalonyl Pathway

Methylmalonyl-CoA is a cornerstone of the propionate catabolism pathway, also known as the methylmalonyl pathway. This metabolic route facilitates the conversion of propionyl-coenzyme A (propionyl-CoA) into succinyl-coenzyme A, an intermediate of the citric acid cycle (also known as the Krebs cycle). wikipedia.orgwikipedia.orgnih.govmedlink.com This conversion allows the carbon skeletons from several precursor molecules to be utilized for energy generation or biosynthetic processes.

Precursor Substrates and Their Conversion to Propionyl-Coenzyme A

The journey to methylmalonyl-CoA begins with the production of its immediate precursor, propionyl-CoA. This three-carbon molecule is derived from the catabolism of a diverse set of biomolecules, including specific amino acids, fatty acids with an odd number of carbon atoms, and the side chain of cholesterol. wikipedia.orgnih.govmhmedical.comnewenglandconsortium.org

The breakdown of several essential amino acids serves as a primary source of propionyl-CoA. mhmedical.commedscape.comproteinlounge.com The catabolic pathways of isoleucine, valine, methionine, and threonine all converge to produce propionyl-CoA. wikipedia.orgnewenglandconsortium.orgproteinlounge.comsketchy.com For instance, the degradation of isoleucine yields both acetyl-CoA and propionyl-CoA, while the breakdown of valine, methionine, and threonine also contributes to the cellular pool of propionyl-CoA. wikipedia.orgproteinlounge.comwikipedia.org

The beta-oxidation of fatty acids containing an odd number of carbons is another significant route for propionyl-CoA synthesis. wikipedia.orgnih.govourbiochemistry.com In the final cycle of beta-oxidation of these fatty acids, a three-carbon propionyl-CoA molecule is cleaved off, along with an acetyl-CoA molecule. nih.govlibretexts.orgjjcollegeara.co.in

The degradation of the cholesterol side chain also contributes to the formation of propionyl-CoA. wikipedia.orgnih.govresearchgate.netnih.gov This process involves a series of enzymatic reactions that break down the hydrocarbon side chain of the cholesterol molecule, ultimately yielding propionyl-CoA as one of the products. nih.govacs.orgmdpi.com

Odd-Chain Fatty Acid Beta-Oxidation

Enzymatic Conversion of Propionyl-Coenzyme A to Methylmalonyl-Coenzyme A

Once propionyl-CoA is formed from these various sources, it undergoes a crucial carboxylation reaction to become methylmalonyl-CoA. wikipedia.orgmedlink.com

The conversion of propionyl-CoA to methylmalonyl-CoA is catalyzed by the mitochondrial enzyme propionyl-CoA carboxylase (PCC). nih.govwikipedia.orgnih.gov This biotin-dependent enzyme utilizes bicarbonate and ATP to add a carboxyl group to propionyl-CoA, forming D-methylmalonyl-CoA. wikipedia.orgnih.gov The reaction is vital for channeling the carbon atoms from propionate into the mainstream of cellular metabolism. nih.govnih.gov The resulting D-isomer is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase, which is the form utilized in the subsequent step of the pathway. nih.govsketchy.com

Isomerization of Methylmalonyl-Coenzyme A to Succinyl-Coenzyme A

The isomerization of methylmalonyl-coenzyme A (methylmalonyl-CoA) to succinyl-coenzyme A (succinyl-CoA) is a critical reaction in the catabolism of various molecules. This reversible reaction provides a crucial link between the breakdown pathways of odd-chain fatty acids and certain amino acids and the central energy-yielding pathway of the cell, the tricarboxylic acid cycle.

The conversion of L-methylmalonyl-CoA (specifically the (R)-stereoisomer) to succinyl-CoA is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MCM), also known as methylmalonyl-CoA isomerase. nih.govrsc.org This enzyme is essential for the metabolic processing of isoleucine, valine, threonine, methionine, thymine, cholesterol, and odd-chain fatty acids. nih.govebi.ac.uk The product of these catabolic pathways is propionyl-CoA, which is then converted to (S)-methylmalonyl-CoA and subsequently to (R)-methylmalonyl-CoA, the direct substrate for MCM. rsc.org

MCM is a vitamin B12-dependent enzyme, utilizing adenosylcobalamin (AdoCbl) as a cofactor to facilitate the isomerization. nih.govmdpi.com The catalytic mechanism is a rare example of a biological reaction involving free radicals. wikipedia.org The process begins with the binding of the substrate, which induces the homolytic cleavage of the cobalt-carbon bond in the AdoCbl cofactor. psu.eduacs.org This bond cleavage is exceptionally weak and is further destabilized within the enzyme's active site, generating a highly reactive 5'-deoxyadenosyl radical and the Co(II) form of the cobalamin cofactor. rsc.orgnih.gov

The subsequent steps involve the abstraction of a hydrogen atom from the methyl group of the substrate by the adenosyl radical, forming a substrate radical. wikipedia.org This is followed by a rearrangement of the carbon skeleton, where the thioester group migrates to the adjacent carbon, resulting in a succinyl-CoA radical. Finally, the hydrogen atom is returned from the 5'-deoxyadenosine, regenerating the adenosyl radical and forming the final product, succinyl-CoA. wikipedia.org The enzyme protects these highly reactive radical intermediates from unwanted side reactions by burying the active site deep within its structure. acs.org

The human MCM enzyme is a homodimer located in the mitochondrial matrix. rsc.org An accessory protein, known as MMAA, plays a chaperone-like role by interacting with MCM to prevent its inactivation and to promote the regeneration of the active enzyme. mdpi.comacs.org

Enzyme PropertyDescription
Enzyme Name Methylmalonyl-Coenzyme A Mutase (MCM)
EC Number 5.4.99.2 nih.govrsc.org
Location Mitochondrial matrix nih.govrsc.org
Substrate (R)-Methylmalonyl-Coenzyme A wikipedia.org
Product Succinyl-Coenzyme A nih.govrsc.org
Cofactor Adenosylcobalamin (AdoCbl, a form of Vitamin B12) nih.govmdpi.com
Catalytic Mechanism Free radical rearrangement wikipedia.orgpsu.edu

Entry into the Tricarboxylic Acid Cycle (Krebs Cycle)

The product of the MCM-catalyzed reaction, succinyl-CoA, is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.gov This cycle is the final common pathway for the oxidation of fuel molecules—carbohydrates, fatty acids, and amino acids. By converting methylmalonyl-CoA into succinyl-CoA, the mutase funnels the carbon skeletons from the degradation of odd-chain fatty acids and amino acids like valine, isoleucine, methionine, and threonine into this central metabolic hub. nih.govreactome.org

Once formed, succinyl-CoA enters the TCA cycle directly and is subsequently converted to succinate (B1194679) by the enzyme succinyl-CoA synthetase, a reaction that is coupled to the substrate-level phosphorylation of GDP to GTP (or ADP to ATP in some organisms). The succinate then proceeds through the remaining steps of the TCA cycle, leading to the generation of reducing equivalents (NADH and FADH2) that are used in oxidative phosphorylation to produce ATP, the main energy currency of the cell.

Interconversion of Methylmalonyl-Coenzyme A Stereoisomers

Action of Methylmalonyl-Coenzyme A Epimerase (Racemase) on D- and L-Methylmalonyl-Coenzyme A

The catabolism of propionyl-CoA, which is derived from various metabolic sources, initially yields (S)-methylmalonyl-CoA (also referred to as L-methylmalonyl-CoA) through the action of propionyl-CoA carboxylase. wikipedia.orgnih.gov However, methylmalonyl-CoA mutase is stereospecific for the this compound isomer (also known as D-methylmalonyl-CoA). wikipedia.org

This stereochemical barrier is overcome by the enzyme methylmalonyl-CoA epimerase (EC 5.1.99.1), sometimes incorrectly called a racemase. wikipedia.org This enzyme catalyzes the interconversion of the (S)- and (R)-stereoisomers of methylmalonyl-CoA. wikipedia.orguniprot.org Located in the mitochondria, the epimerase ensures that the (S)-isomer produced from propionyl-CoA is efficiently converted into the (R)-isomer, which can then be utilized by methylmalonyl-CoA mutase for its conversion to succinyl-CoA. reactome.orgnih.govresearchgate.net

The reaction mechanism involves the enzyme acting as a general base to abstract a proton from the carbon atom bearing the methyl group, creating a resonance-stabilized carbanion intermediate. wikipedia.org The enzyme then acts as a general acid to protonate this intermediate, but on the opposite face, resulting in the inversion of the stereocenter and the formation of the other isomer. wikipedia.org This epimerization is a crucial step linking propionyl-CoA metabolism with the TCA cycle. nih.gov

Reaction StepEnzymeSubstrateProduct
Carboxylation Propionyl-CoA CarboxylasePropionyl-CoA(S)-Methylmalonyl-CoA wikipedia.orgnih.gov
Epimerization Methylmalonyl-CoA Epimerase(S)-Methylmalonyl-CoAThis compound wikipedia.orgreactome.org
Isomerization Methylmalonyl-CoA MutaseThis compoundSuccinyl-CoA nih.gov

Biosynthetic and Anabolic Roles of Methylmalonyl-Coenzyme A

Beyond its role in catabolism, methylmalonyl-CoA also serves as an important building block in the biosynthesis of certain natural products.

Involvement in Polyketide Biosynthesis

Methylmalonyl-CoA is a key "extender unit" in the biosynthesis of a large and diverse class of natural products known as polyketides. nih.govasm.org These compounds exhibit a wide range of biological activities, including antibacterial, anticancer, and immunosuppressive properties. nih.govpsu.edu Polyketides are assembled by large, multifunctional enzymes called polyketide synthases (PKSs). psu.edu

PKSs catalyze the sequential condensation of small carboxylic acid units, typically in the form of coenzyme A thioesters. nih.gov While malonyl-CoA is the most common extender unit, leading to the addition of a two-carbon acetate (B1210297) unit, (2S)-methylmalonyl-CoA is the second most frequently used extender unit. nih.govrsc.org Its incorporation results in a three-carbon propionate unit, introducing a methyl group onto the polyketide backbone. rsc.orgacs.org

The selection of the extender unit is determined by the acyltransferase (AT) domains within each module of a modular PKS. mdpi.comnih.gov These AT domains exhibit high specificity; some are specific for malonyl-CoA, while others are specific for methylmalonyl-CoA. nih.govpnas.org For example, the biosynthesis of the well-known antibiotic erythromycin (B1671065) involves a PKS that uses one propionyl-CoA as a starter unit and six (2S)-methylmalonyl-CoA molecules as extender units. nih.govrsc.org The ability to use different extender units like methylmalonyl-CoA is a primary source of the vast structural diversity seen in polyketides. sjtu.edu.cn

Polyketide Synthase (PKS) DomainFunction in Methylmalonyl-CoA Incorporation
Acyltransferase (AT) Selects (2S)-methylmalonyl-CoA from the cellular pool and transfers it to the Acyl Carrier Protein (ACP). mdpi.comnih.gov
Acyl Carrier Protein (ACP) Covalently holds the methylmalonyl group via a phosphopantetheine arm. nih.gov
Ketosynthase (KS) Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the ACP-bound methylmalonyl unit. nih.gov

Enzymatic Mechanisms and Structural Biology of Key Converting Enzymes

Methylmalonyl-Coenzyme A Mutase (MCM)

Methylmalonyl-Coenzyme A mutase (MCM), also known as methylmalonyl-CoA isomerase, is a critical enzyme that catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.gov This reaction is a vital step in the metabolic pathway for the degradation of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine, channeling these metabolites into the tricarboxylic acid (TCA) cycle. wikipedia.org The enzyme is dependent on a specific form of vitamin B12 and employs a remarkable free radical mechanism to achieve this molecular rearrangement. nih.gov

Cofactor Dependence: Adenosylcobalamin (AdoCbl) / Vitamin B12

The catalytic activity of methylmalonyl-CoA mutase is absolutely dependent on the cofactor adenosylcobalamin (AdoCbl), an organometallic form of vitamin B12. wikipedia.orgnih.gov AdoCbl consists of a central cobalt atom within a corrin (B1236194) ring, an upper β-axial ligand (5'-deoxy-5'-adenosine), and a lower α-axial ligand, which is typically 5,6-dimethylbenzimidazole (B1208971) (DMB). wikipedia.org

In the active site of MCM, the enzyme reconfigures the cofactor in a "DMB-off"/"His-on" conformation. wikipedia.orgnih.gov This means the DMB nucleotide base, which is coordinated to the cobalt in free AdoCbl, is displaced and replaced by a histidine residue (His610) from the enzyme's polypeptide chain. wikipedia.orgebi.ac.uk This interaction is crucial for the enzyme's function, as it modulates the reactivity of the cofactor. ebi.ac.uk The bond between the cobalt atom and the histidine residue is unusually long, approximately 2.5 Å, which is believed to weaken the bond between the cobalt and the adenosyl group, thereby facilitating the generation of the necessary radical species for catalysis. ebi.ac.uknih.gov The interaction with MMAA (methylmalonic aciduria type A protein) helps in the replacement of the oxidized, inactive cofactor hydroxocobalamin (B81358) with the active AdoCbl, thus restoring the enzyme's activity. uniprot.org

Table 1: Key Components of Methylmalonyl-CoA Mutase Catalysis

Component Role in Catalysis Citation
Methylmalonyl-CoA Substrate that is isomerized to succinyl-CoA. wikipedia.org
Succinyl-CoA Product of the isomerization reaction and a key intermediate in the TCA cycle. uniprot.org
Adenosylcobalamin (AdoCbl) Vitamin B12-derived cofactor that acts as a reversible generator of a free radical. wikipedia.orgnih.gov wikipedia.orgnih.gov
Histidine-610 (His610) Enzyme residue that displaces DMB to coordinate with the cobalt atom of AdoCbl, forming a long bond that weakens the Co-C bond. ebi.ac.uknih.gov ebi.ac.uknih.gov
5'-deoxyadenosyl radical Highly reactive radical species generated from the homolysis of the AdoCbl Co-C bond, which initiates the rearrangement reaction. nih.gov nih.gov

Catalytic Mechanism and Reaction Intermediates

The isomerization of methylmalonyl-CoA to succinyl-CoA proceeds through a sophisticated free-radical mechanism, a type of reaction that is uncommon in biological systems. wikipedia.orgnih.gov

The catalytic cycle is initiated by the homolytic cleavage of the carbon-cobalt bond in the AdoCbl cofactor. nih.govresearchgate.net This event generates two radical species: a 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin, where the cobalt atom is in the Co(II) oxidation state. ebi.ac.uknih.gov

The highly reactive 5'-deoxyadenosyl radical then initiates the rearrangement by abstracting a hydrogen atom from the methyl group of the substrate, methylmalonyl-CoA. ebi.ac.uk This abstraction generates a methylmalonyl-CoA substrate radical and a molecule of 5'-deoxyadenosine. ebi.ac.uk The substrate radical then undergoes the key rearrangement step, where the thioester group (-COSCoA) migrates to the adjacent carbon, resulting in a succinyl-CoA radical. ebi.ac.uk Finally, the succinyl-CoA radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the final product, succinyl-CoA. ebi.ac.uk The regenerated adenosyl radical can then recombine with the cob(II)alamin to reform the AdoCbl cofactor, completing the catalytic cycle. ebi.ac.uk

The homolytic cleavage of the Co-C bond of AdoCbl is the pivotal first step in the catalytic mechanism. nih.govresearchgate.net The enzyme plays a crucial role in promoting this bond scission, which has a high activation energy in the absence of the enzyme. researchgate.net The protein environment weakens the Co-C bond, which has a dissociation energy of approximately 109 kJ/mol, through steric and electronic effects. wikipedia.orgnih.gov The displacement of the DMB base by the enzyme's histidine residue (His-on configuration) is a key factor in this process, creating a long and labile Co-N bond that, in turn, weakens the trans Co-C bond. ebi.ac.uknih.gov This facilitation of homolysis represents a massive rate acceleration, estimated to be on the order of a trillion-fold. researchgate.net The process is reversible, allowing the cofactor to be regenerated at the end of the catalytic cycle. wikipedia.org

The isomerization reaction catalyzed by methylmalonyl-CoA mutase is stereospecific. The enzyme specifically acts on the (2R)-stereoisomer of methylmalonyl-CoA. nih.govacs.org If the (2S)-stereoisomer is present, it must first be converted to the (2R)-isomer by the enzyme methylmalonyl-CoA epimerase. researchgate.netpnas.org During the rearrangement, the reaction proceeds with retention of configuration at the chiral center. Specific residues within the active site, such as tyrosine (Y243 in Propionibacterium shermanii), are positioned to exert stereochemical control over the rearrangement process, ensuring the correct formation of succinyl-CoA. nih.gov This residue is in close contact with the substrate's methyl group and is thought to guide the stereochemical route of the reaction. nih.govacs.org

Homolytic Cleavage of the Coenzyme A-Cobalt Bond

Structural Biology of the Enzyme

The three-dimensional structure of methylmalonyl-CoA mutase provides significant insights into its complex catalytic mechanism. The enzyme from Propionibacterium shermanii is a heterodimer composed of an α and a β subunit, while the human mitochondrial enzyme is a homodimer. nih.govebi.ac.uk

The structure reveals two major domains. The cofactor, AdoCbl, is bound within a C-terminal domain that features a Rossmann-like fold, similar to that found in flavodoxin. nih.govacs.org The substrate, methylmalonyl-CoA, binds in a separate N-terminal domain that adopts a (β/α)8 TIM barrel structure. nih.govnih.gov The active site is located in a deeply buried tunnel at the interface of these two domains. nih.gov

A crucial finding from structural studies is that the enzyme undergoes a significant conformational change upon substrate binding. nih.gov In the absence of the substrate, the TIM barrel domain is in an "open" conformation, allowing access to the active site. nih.gov When the substrate binds, the barrel closes, sequestering the active site from the solvent. nih.gov This closure brings the substrate into close proximity with the AdoCbl cofactor, a movement that is believed to trigger the homolytic cleavage of the Co-C bond and initiate the radical catalysis. nih.gov The structure of the human enzyme in complex with its accessory protein MMAA has also been determined, revealing the molecular basis for cofactor delivery and repair. rcsb.org

Table 2: Structural Features of Methylmalonyl-CoA Mutase

Structural Feature Description PDB IDs (example) Citation
Overall Architecture Heterodimer in P. shermanii (αβ), homodimer in humans. 1req (P. shermanii) ebi.ac.ukebi.ac.uk
Cofactor-Binding Domain C-terminal domain with a Rossmann-like fold that binds AdoCbl. The cobalt atom is coordinated to a histidine residue (His610). nih.gov 2XIQ (human) nih.govrcsb.org
Substrate-Binding Domain N-terminal (β/α)8 TIM barrel that binds methylmalonyl-CoA. nih.govnih.gov 3BIC (human) wikipedia.org
Active Site Located in a buried tunnel at the interface of the two main domains. nih.gov 1req nih.gov
Conformational Change Substrate binding induces a "closing" of the TIM barrel, which is thought to trigger catalysis. nih.gov - nih.gov
Human Enzyme Complex Forms a complex with MMAA protein for cofactor delivery and repair. 8GJU rcsb.org
Active Site Architecture and Substrate Binding

The active site of methylmalonyl-CoA mutase is a highly specialized environment designed to accommodate both the adenosylcobalamin (AdoCbl) cofactor and the methylmalonyl-CoA substrate. nih.gov It is situated deeply buried at the interface of the enzyme's two primary domains: the N-terminal substrate-binding domain and the C-terminal cofactor-binding domain. nih.gov Access to this catalytic core is through a narrow tunnel located along the axis of the TIM barrel domain. nih.gov

The substrate-binding site is located within the N-terminal (β/α)8 TIM-barrel domain. nih.govnih.gov Key residues within this domain are crucial for correctly positioning the substrate for the rearrangement reaction. For instance, Arg207 is believed to be important for anchoring the carboxyl group of the substrate, ensuring its proper orientation for catalysis. ebi.ac.uk Another critical residue, His244, plays a role in stabilizing the radical intermediate formed during the reaction, a fact demonstrated through mutagenesis studies. ebi.ac.uk Furthermore, the residue Tyr89 has been shown to be significant, as its mutation to phenylalanine slows down both the initial Co-C bond homolysis and the subsequent rearrangement step. ebi.ac.uk

The AdoCbl cofactor binds in a "base-off/His-on" configuration. nih.govresearchgate.net In this arrangement, the dimethylbenzimidazole (DMB) ligand, which is typically coordinated to the cobalt ion in free cobalamin, is displaced and replaced by a histidine residue from the enzyme's C-terminal domain. nih.govresearchgate.net Crystal structures reveal an unusually long bond between this histidine and the cobalt atom (2.5 Å), which is thought to weaken the Co-C bond of the cofactor, thereby facilitating the formation of the deoxyadenosyl radical needed to initiate catalysis. nih.gov

Conformational Changes Upon Substrate and Cofactor Binding

Methylmalonyl-CoA mutase undergoes significant and dramatic conformational changes upon the binding of its substrate. nih.govrcsb.org Structural studies of the enzyme from Propionibacterium shermanii reveal that in the absence of a substrate, the TIM-barrel domain is in an "open" or "split apart" state, which makes the active site accessible to the solvent. nih.govrcsb.org

When the substrate binds, it induces a major structural rearrangement, causing the barrel to close up around the substrate, which lies along its axis. nih.govrcsb.org This closure effectively buries the active site, shielding it from the solvent. nih.gov This induced-fit mechanism is critical for catalysis, as the closure of the active-site cavity physically displaces the adenosyl group of the AdoCbl cofactor from the central cobalt atom and pushes it into the active-site cavity. nih.govrcsb.org This movement triggers the homolytic cleavage of the cobalt-carbon bond, generating the free radical that initiates the isomerization reaction. nih.gov In addition to the barrel closure, a 180° rotation of the AdoCbl-binding domain occurs, a movement identified as crucial for the catalytic mechanism. mdpi.com

TIM-Barrel Domain and Overall Protein Fold

The TIM barrel of MCM is notably different from those in other enzymes. nih.gov In its unliganded, substrate-free form, the barrel is uniquely broken open. nih.govrcsb.org The typical, closed barrel structure is only formed upon substrate binding, which is a key aspect of its catalytic cycle. nih.gov The active site itself is located at the interface between the N-terminal TIM barrel and the C-terminal AdoCbl-binding domain. nih.gov A long linker region of about 100 amino acids connects these two domains. nih.gov

DomainStructural MotifFunctionKey Feature
N-Terminal Domain(β/α)8 TIM BarrelSubstrate Binding (methylmalonyl-CoA)Exists in an "open" conformation without substrate, closes upon binding. nih.govrcsb.org
C-Terminal DomainRossmann-foldCofactor Binding (Adenosylcobalamin)Provides a Histidine residue for "His-on" coordination to cobalt. oup.comnih.gov
Inter-domain Linker~100 amino acidsConnects N- and C-terminal domainsAllows for domain reorientation during catalysis. nih.gov
Oligomeric State and Subunit Interactions

The quaternary structure of methylmalonyl-CoA mutase varies between species. ebi.ac.uk In mammals, including humans, the enzyme functions as a homodimer (α2), where two identical subunits of approximately 77.5 kDa each form the active enzyme. oup.com Each monomer in the human homodimer contains a complete active site and binds one molecule of AdoCbl. oup.com The two substrate-binding domains form the primary interface in a head-to-toe arrangement. nih.gov

In contrast, the enzyme in some bacteria, such as Propionibacterium shermanii, is an αβ heterodimer. oup.comebi.ac.uk In this configuration, only the α-subunit is catalytically active and binds the AdoCbl cofactor. oup.com Subunit-subunit interactions are critical for the enzyme's stability and function. oup.com For example, a long, partially helical element from one subunit extends across the surface of the other, contributing significantly to the dimerization interface. oup.com Mutations that disrupt this interface can lead to impaired enzyme function. mdpi.com

Role of Accessory Proteins in MCM Functionality

The proper function of methylmalonyl-CoA mutase is critically dependent on a suite of accessory proteins that manage the AdoCbl cofactor. nih.govmit.edu These proteins are essential for loading, unloading, and regenerating the cofactor, ensuring the enzyme remains active. wikipedia.orgmit.edu

Cofactor Loading, Unloading, and Regeneration (MMAA, MMAB, MMADHC)

Three key proteins involved in this process are MMAA, MMAB, and MMADHC. nih.govklarity.health

MMAA : This protein, also known as methylmalonic aciduria type A, functions as a G-protein chaperone. wikipedia.orgmit.edu It interacts with the MCM apoenzyme (the enzyme without its cofactor) to facilitate the loading of AdoCbl into the active site. wikipedia.orgnih.gov MMAA also plays a protective role by preventing the enzyme's inactivation and promoting the regeneration of the active enzyme if the cofactor becomes damaged. nih.govexlibrisgroup.com.cn This repair or exchange process is dependent on the hydrolysis of GTP. wikipedia.orgnih.gov MMAA binds to MCM and, through a GTP-dependent mechanism, helps to remove the damaged cob(II)alamin and allows a fresh AdoCbl to be loaded. nih.gov

MMAB : Known as methylmalonic aciduria type B, this protein is an ATP:cob(I)alamin adenosyltransferase. nih.gov Its primary role is to catalyze the final step in the synthesis of the AdoCbl cofactor by transferring a 5'-deoxyadenosyl group from ATP to the reduced cob(I)alamin. nih.gov It then delivers the newly synthesized AdoCbl to the mutase. nih.govnih.gov

MMADHC : The protein associated with methylmalonic aciduria type cblD is also involved in the intracellular processing of cobalamin, directing it towards either AdoCbl or methylcobalamin (B1676134) synthesis. nih.govklarity.health

Defects in any of these accessory proteins can prevent the proper functioning of a structurally normal MCM enzyme, leading to metabolic disease. nih.govklarity.health

ProteinClassificationPrimary FunctionMechanism
MMAAG-protein ChaperoneCofactor loading and enzyme protection/repair. wikipedia.orgnih.govInteracts with MCM to load AdoCbl and facilitates exchange of damaged cofactor via GTP hydrolysis. nih.gov
MMABAdenosyltransferaseSynthesis and delivery of AdoCbl. nih.govTransfers a deoxyadenosyl group from ATP to cobalamin to form AdoCbl. nih.gov
MMADHCCobalamin Metabolism ProteinIntracellular processing of cobalamin. klarity.healthHelps determine the metabolic fate of vitamin B12. nih.govklarity.health

Interspecies Variations in MCM Structure and Function

While the core catalytic function of methylmalonyl-CoA mutase is highly conserved from bacteria to humans, there are significant structural and organizational differences between the enzymes from different species. ebi.ac.ukexlibrisgroup.com.cn

The most prominent difference lies in their quaternary structure. ebi.ac.uk Human MCM is a homodimer (α2), whereas the well-studied enzyme from Propionibacterium shermanii is a heterodimer (αβ). oup.comnih.gov Despite human and P. shermanii MCM sharing approximately 60% sequence identity, their dimeric assembly is substantially different. nih.gov

These structural variations extend to their interaction with accessory proteins. nih.gov The bacterial ortholog of MMAA, known as MeaB, also functions as a chaperone but exhibits differences in its mode of action. nih.gov For example, in some bacteria, the G-protein chaperone and the mutase are expressed as a single fusion protein, as seen in the isobutyryl-CoA mutase (IcmF) system, which presents a different model of interaction compared to the separate proteins in humans. nih.govmit.edu Although the fundamental domains (TIM barrel and B12-binding domain) are conserved, the topological arrangement and the nature of the subunit and protein-protein interactions vary, highlighting evolutionary adaptations of the same core enzymatic machinery. nih.govexlibrisgroup.com.cn

FeatureHuman Methylmalonyl-CoA Mutase (hMUT)Propionibacterium shermanii Methylmalonyl-CoA Mutase (psMUT)
Oligomeric StateHomodimer (α2) oup.comebi.ac.ukHeterodimer (αβ) oup.comebi.ac.uk
Active SubunitsBoth subunits are active. oup.comOnly the α-subunit is active. oup.com
Accessory Protein InteractionInteracts with separate chaperone proteins like MMAA and MMAB. nih.govInteracts with orthologous proteins (e.g., MeaB); some bacterial systems have fused mutase-chaperone proteins. nih.govnih.gov
Structural AssemblyDescribed as having a distinct dimeric assembly compared to psMUT. nih.govWell-characterized αβ heterodimeric structure. nih.gov

Methylmalonyl-Coenzyme A Epimerase (MCE)

Methylmalonyl-CoA epimerase (MCE), also referred to as methylmalonyl-CoA racemase, is an enzyme that plays a critical role in the metabolic pathway that breaks down certain amino acids and fats. wikipedia.orgnih.gov It specifically catalyzes the interconversion of (S)-methylmalonyl-CoA and (R)-methylmalonyl-CoA. wikipedia.org This epimerization is a vital step, as only the (R) form can be utilized by the subsequent enzyme in the pathway, methylmalonyl-CoA mutase. wikipedia.orgpnas.org

Stereochemical Conversion Mechanism

The conversion of (S)-methylmalonyl-CoA to the (R) form is a critical step in metabolism. wikipedia.org The enzyme abstracts a proton from the α-carbon of (S)-methylmalonyl-CoA, which leads to the formation of a resonance-stabilized carbanion intermediate. wikipedia.org Subsequently, the enzyme facilitates the protonation of the α-carbon, resulting in the formation of this compound. wikipedia.org Enzymatic analysis has shown that the carboxylation that produces methylmalonyl-CoA occurs on the re face of the C2 atom, which results in a product with (2S)-stereochemistry. pnas.orgpnas.org MCE then acts to isomerize the (2S) form to the (2R) form, which is necessary for the subsequent reaction catalyzed by methylmalonyl-CoA mutase. pnas.orgpnas.org

Essential Cofactors (e.g., Co(II))

The catalytic activity of methylmalonyl-CoA epimerase is dependent on the presence of a divalent metal ion cofactor. core.ac.uk The active site of the enzyme contains a Co(II) ion that plays a crucial role in the stereochemical conversion. rsc.org This cobalt ion acts as a Lewis acid, which helps to lower the pKa of the Cα-H bond of the substrate, making it easier for the enzyme to abstract the proton and initiate the epimerization reaction. rsc.org The carboxylate group of the substrate coordinates with the Co(II) ion in the active site. rsc.org

Propionyl-Coenzyme A Carboxylase (PCC)

Propionyl-CoA carboxylase (PCC) is a mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. elifesciences.orgwikipedia.org This reaction is a key step in the metabolic pathway that channels products from the breakdown of various molecules into the tricarboxylic acid (TCA) cycle for energy production. nih.gov

Cofactor Requirement: Biotin (B1667282)

The function of propionyl-CoA carboxylase is critically dependent on the vitamin B complex member, biotin. wikipedia.orgresearchgate.net Biotin acts as a prosthetic group, covalently bound to a lysine (B10760008) residue within the enzyme's active site. researchgate.net The catalytic cycle involves two main steps that occur in different domains of the enzyme. nih.gov First, in the biotin carboxylase (BC) domain, bicarbonate is activated by ATP and the resulting carboxyphosphate (B1215591) intermediate carboxylates the N1' atom of the biotin cofactor. nih.govannualreviews.org The carboxylated biotin is then translocated to the carboxyltransferase (CT) domain. nih.gov In the second step, the carboxyl group is transferred from the carboxybiotin to propionyl-CoA, forming (S)-methylmalonyl-CoA. nih.gov

Subunit Composition and Assembly

Human propionyl-CoA carboxylase is a large, complex enzyme with a molecular weight of approximately 750 kDa. wikipedia.orgnih.gov It is a heterododecamer, meaning it is composed of twelve subunits of two different types: six alpha (α) subunits and six beta (β) subunits, arranged in an α6β6 structure. wikipedia.orgoup.com The genes PCCA and PCCB encode the α and β subunits, respectively. medlineplus.govnih.gov

The α subunit contains the biotin carboxylase (BC) domain and the biotin carboxyl carrier protein (BCCP) domain. wikipedia.org The β subunit contains the carboxyltransferase (CT) active site. ebi.ac.uk The assembly of these subunits into a functional holoenzyme is a complex process. Studies have shown that chaperonin proteins, specifically GroES and GroEL from E. coli, are essential for the proper folding and assembly of the human PCC subunits when expressed in a bacterial system. oup.comnih.gov The β subunit also appears to play a role as a chaperonin in the assembly of the human enzyme. nih.gov Recent high-resolution cryo-electron microscopy structures have provided detailed insights into how the α and β subunits assemble and interact to form the complete holoenzyme. elifesciences.orgelifesciences.org

FeatureMethylmalonyl-Coenzyme A Epimerase (MCE)Propionyl-Coenzyme A Carboxylase (PCC)
Function Interconverts (S)- and this compoundCarboxylates propionyl-CoA to (S)-methylmalonyl-CoA
Cofactor(s) Divalent metal ion (e.g., Co(II))Biotin, ATP, Mg(II)
Subunit Composition HomodimerHeterododecamer (α6β6)
Cellular Location Mitochondrial matrixMitochondrial matrix

Regulatory Mechanisms Governing Methylmalonyl Coenzyme a Metabolism

Transcriptional and Translational Regulation of Associated Genes

The expression of genes involved in methylmalonyl-CoA metabolism is a critical control point. This regulation ensures that the necessary enzymatic machinery is synthesized in response to metabolic cues and cellular demands.

Expression of MMUT Gene and Related Genes

The primary enzyme in this pathway, methylmalonyl-CoA mutase (MCM), is encoded by the MMUT gene in humans. wikipedia.orggenecards.org This gene is located on chromosome 6 and its expression is essential for the proper catabolism of various substances, including certain amino acids and odd-chain fatty acids. wikipedia.orgwikipedia.org The MMUT gene product is a mitochondrial enzyme that exists as a homodimer. wikipedia.orgnih.gov Mutations in the MMUT gene can lead to methylmalonic aciduria, a serious metabolic disorder, highlighting the gene's critical role. wikipedia.orguniprot.org

Expression of the MMUT gene can be influenced by cellular stress. For instance, studies have shown that cerebral ischemia can induce a significant increase in both MCM mRNA and protein levels. nih.govnih.gov This suggests that MMUT may function as a stress-response gene, helping to mitigate the accumulation of potentially toxic metabolites like methylmalonic acid. nih.govjneurosci.org The expression of the MMUT gene and the subsequent synthesis of the MCM enzyme can also be influenced by the availability of its metabolic precursors. nih.gov

Induction of MCM by Metabolic Precursors (e.g., Propionate (B1217596), Isoleucine)

The synthesis of methylmalonyl-CoA mutase is responsive to the levels of its metabolic precursors. Propionate, a key precursor to methylmalonyl-CoA, is derived from the breakdown of branched-chain amino acids like isoleucine, as well as valine, methionine, threonine, and odd-chain fatty acids. wikipedia.orgwikipedia.orgnih.gov

Research has demonstrated that treating primary brain astrocytes with either propionate or isoleucine leads to a fourfold increase in MCM mRNA levels. nih.govnih.govjneurosci.org This induction suggests a feed-forward regulatory mechanism where an increase in the substrate's precursors signals the need for more of the enzyme required for its metabolism. This mechanism is crucial for preventing the accumulation of propionyl-CoA and, subsequently, methylmalonyl-CoA. nih.gov

Below is an interactive table summarizing the induction of MCM mRNA by these precursors in cultured astrocytes.

Inducing AgentConcentrationFold Increase in MCM mRNAReference
Propionate5 mM4-fold nih.gov
Isoleucine2 mM4-fold nih.gov

Promoter Elements and Transcriptional Control (e.g., AP2 and CRE elements)

The transcriptional regulation of the MMUT gene is governed by specific DNA sequences in its promoter region known as promoter elements. These elements serve as binding sites for transcription factors, which are proteins that control the rate of transcription. The murine MCM promoter has been found to contain AP2 (Activator Protein 2) and CRE (cAMP response element) elements. nih.gov

These elements may be responsible for the varying levels of MCM mRNA observed in different tissues. nih.gov The presence of CRE elements suggests that the expression of the MMUT gene could be modulated by signaling pathways that involve cyclic AMP (cAMP), a common second messenger. It is hypothesized that propionate or other metabolic signals might activate protein kinases or adenylate cyclase, which in turn would influence transcription via these CRE and/or AP2 elements. nih.gov However, the precise molecular mechanisms by which these elements and their corresponding transcription factors regulate MMUT gene expression require further investigation. nih.gov

Post-Translational Regulation of Enzyme Activity

Following the synthesis of the methylmalonyl-CoA mutase enzyme, its activity is further regulated by post-translational mechanisms. These controls provide a more immediate and rapid response to changes in the cellular environment compared to transcriptional regulation.

Influence of Cofactor Availability (Adenosylcobalamin)

The activity of methylmalonyl-CoA mutase is critically dependent on the availability of its cofactor, adenosylcobalamin (AdoCbl), a derivative of vitamin B12. wikipedia.orgnih.gov The enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, and AdoCbl is essential for this reaction. nih.govoup.com In fact, MCM is a vitamin B12-dependent enzyme. wikipedia.org

The interaction with an accessory protein called MMAA is also important for maintaining MCM activity. MMAA helps to prevent the inactivation of the enzyme by promoting the replacement of an oxidized, inactive form of the cofactor with the active AdoCbl. uniprot.org This highlights that the regulation of MCM activity is not solely dependent on the direct availability of AdoCbl but also on the cellular machinery that ensures its proper loading and maintenance on the enzyme. uniprot.orgnih.gov

Allosteric Regulation and Feedback Inhibition

The activity of methylmalonyl-CoA mutase can be modulated by the binding of molecules to sites other than the active site, a process known as allosteric regulation. The G-protein chaperone CblA (also known as MMAA) allosterically regulates MCM. nih.gov This regulation is complex and involves interconverting oligomers of the enzyme that are differentially sensitive to the presence of GTP versus GDP. nih.gov

Furthermore, studies have shown that human methylmalonyl-CoA mutase can be inhibited by various CoA-esters that act as substrate, intermediate, and product analogs. nih.gov For instance, ethylmalonyl-CoA, cyclopropylcarbonyl-CoA carboxylate, and methylenecyclopropylacetyl-CoA have been shown to be reversible, mixed-type inhibitors with respect to methylmalonyl-CoA. nih.gov This mixed inhibition implies that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Itaconyl-CoA, a metabolite that can accumulate under certain inflammatory conditions, also inhibits MCM activity by inactivating the B12 cofactor. uniprot.orgmdpi.com Additionally, the enzyme can be inhibited by high concentrations of its own substrate, methylmalonyl-CoA, a form of substrate inhibition. uniprot.org Nitric oxide has also been shown to inhibit MCM activity. researchgate.net These various inhibitory mechanisms provide additional layers of control over the flux through this metabolic pathway.

The following table summarizes some of the known inhibitors of methylmalonyl-CoA mutase.

InhibitorType of InhibitionNotesReference
Ethylmalonyl-CoAReversible, mixedSubstrate analog; also an alternate substrate nih.gov
Cyclopropylcarbonyl-CoA carboxylateReversible, mixedIntermediate analog nih.gov
Methylenecyclopropylacetyl-CoAReversible, mixedProduct analog nih.gov
Itaconyl-CoAInactivation of cofactor uniprot.orgmdpi.com
Methylmalonyl-CoASubstrate inhibitionOccurs at high concentrations uniprot.org
Nitric Oxide researchgate.net

Protein Stability and Degradation Pathways

The cellular concentration and activity of methylmalonyl-CoA mutase (MUT), the enzyme responsible for converting L-methylmalonyl-CoA to succinyl-CoA, are tightly regulated, not just at the level of gene expression but also through post-translational control of protein stability and degradation. The stability of the MUT protein is crucial for its function, and defects in this stability are a common mechanism in the pathogenesis of methylmalonic aciduria (MMA). nih.gov

Wild-type MUT is a relatively stable protein. Studies in HEK293 and lymphoblastoid cell lines have determined the half-life of endogenous aryl hydrocarbon receptor interacting protein (AIP), another stable protein, to be between 32.7 and 43.5 hours, providing a benchmark for stable cellular proteins. nih.govresearchgate.net However, many disease-causing missense mutations in the MUT gene result in the production of structurally abnormal and unstable proteins. nih.govnih.gov These mutant polypeptides often misfold, leading to aggregation and subsequent rapid degradation by the cell's protein quality control machinery. nih.gov This increased turnover and reduced protein abundance is a primary cause of MUT deficiency. biorxiv.org

The primary pathway for the degradation of both wild-type and, particularly, misfolded mutant MUT proteins is the ubiquitin-proteasome system. asm.org This is evidenced by experiments where treatment with proteasome inhibitors, such as MG132 and bortezomib, rescues the rapid degradation of mutant proteins and reduces their turnover. nih.govasm.orgresearchgate.net The process involves the tagging of the target protein with a poly-ubiquitin chain, which acts as a signal for degradation by the 26S proteasome. While direct detection of ubiquitinated MUT can be challenging due to the high speed of degradation, studies using ubiquitin mutants (like Ub K48R to inhibit poly-ubiquitin chain formation) have shown reduced turnover of mutant MUT, suggesting ubiquitination is a key step in its degradation. asm.org The SKP1-CUL1-F-box protein complex has been identified as an E3 ubiquitin-ligase involved in the degradation of other stable proteins like AIP, hinting at a similar mechanism for MUT. nih.govresearchgate.net

In addition to the proteasome, chaperone proteins play a role in the lifecycle of MUT. The chaperone MMAA (methylmalonic aciduria type A protein) interacts with MUT to protect it from inactivation during its catalytic cycle. researchgate.netmdpi.com During catalysis, the adenosylcobalamin (AdoCbl) cofactor can become oxidized to an inactive form, hydroxocobalamin (B81358) (OH-Cbl). The interaction with MMAA decreases the rate of this inactivation and facilitates the exchange of the damaged cofactor for a new, active AdoCbl molecule, thereby restoring MUT activity. biorxiv.orgresearchgate.net

Table 1: Factors Influencing Methylmalonyl-CoA Mutase (MUT) Stability and Degradation

Factor Effect on MUT Protein Mechanism Reference
Missense Mutations Decreased stability, rapid degradation Protein misfolding, aggregation, recognition by quality control systems nih.govnih.gov
Proteasome Inhibitors (e.g., MG132) Increased stability of mutant proteins Blockade of the ubiquitin-proteasome degradation pathway nih.govasm.org
Ubiquitin Pathway Mediates degradation Poly-ubiquitination marks protein for proteasomal degradation asm.org
MMAA Chaperone Increased stability and activity Protects against oxidative inactivation, facilitates cofactor exchange biorxiv.orgresearchgate.net
Temperature Can affect folding and solubility Lower temperatures can improve folding and solubility of expressed MUT protein nih.gov

Cofactor Selectivity and its Biological Implications

The function of methylmalonyl-CoA mutase is critically dependent on its vitamin B₁₂-derived cofactor, adenosylcobalamin (AdoCbl). hmdb.ca However, cobalamin is just one member of a larger family of structurally related compounds known as cobamides, which are produced exclusively by bacteria and archaea. nih.govasm.org These cobamides differ in the structure of their lower axial ligand, the nucleotide base that coordinates the central cobalt ion. biorxiv.org This structural diversity has significant biological implications, as the specificity of MUT for different cobamides influences its catalytic efficiency and, consequently, the metabolic output of the pathway. nih.govasm.org

Specificity of MCM for Different Cobamide Structures

Human methylmalonyl-CoA mutase (MMUT or MUT) exhibits a distinct selectivity for different cobamide structures, a preference that is largely dictated by the chemical nature of the lower ligand. nih.gov While the enzyme is most effective with its canonical cofactor, adenosylcobalamin (which contains 5,6-dimethylbenzimidazole (B1208971), DMB, as its lower ligand), it can utilize other naturally occurring cobamides, albeit with varying degrees of efficiency. researchgate.netnih.gov

The structure of the lower ligand profoundly impacts the binding affinity (Kd) of the cobamide to the enzyme. nih.govasm.org The lower ligand fits into a highly hydrophobic binding pocket within the MUT protein. nih.gov Consequently, cobamides with benzimidazolyl and phenolyl lower ligands, which are also hydrophobic, can bind to the enzyme. However, even small changes, such as the removal of methyl groups from the DMB ring, can decrease binding affinity. nih.gov In contrast, cobamides with more polar, purinyl-based lower ligands (like adenine) are poor binders, likely due to the absence of stabilizing hydrophobic interactions and potential electrostatic repulsion from nitrogen atoms within the purine (B94841) ring structure. nih.govnih.gov

This selectivity is not absolute and has important biological consequences. In vitro studies have demonstrated that the binding affinity of human MUT for various cobamides can span over two orders of magnitude. nih.gov For instance, while adenosylcobalamin binds with high affinity, other analogs like adenosyl-[5-methylbenzimidazolyl]cobamide and adenosyl-[benzimidazolyl]cobamide bind with progressively weaker affinity. nih.gov Purinyl cobamides show negligible binding at micromolar concentrations. nih.gov

All cobamides that are capable of binding to MUT can support its catalytic activity, but they do so with differing efficiencies. nih.gov The apparent Michaelis constant (KM,app), which reflects the cofactor concentration needed for half-maximal enzyme activity, varies significantly among different cobamides. This variation suggests that the lower ligand's structure influences not only the initial binding event but also steps within the catalytic cycle itself. nih.gov

The biological implication of this selectivity is that the availability of different cobamides, for example from the gut microbiome, could modulate human metabolism. Furthermore, this differential activity is relevant in a clinical context. Studies on disease-associated MUT variants that cause cobalamin-responsive methylmalonic aciduria have shown that these mutant enzymes also respond to other cobamides. The extent to which catalytic activity is rescued depends on the specific cobamide used, opening potential avenues for exploring alternative cofactor therapies. nih.gov

Table 2: In Vitro Selectivity of Human Methylmalonyl-CoA Mutase (MUT) for Different Adenosylated Cobamides

Cobamide Lower Ligand Chemical Class Relative Binding Affinity (Kd) Catalytic Support Reference
5,6-dimethylbenzimidazole (DMB) Benzimidazolyl Highest Most effective cofactor nih.govnih.gov
5-methylbenzimidazole (5-MeBza) Benzimidazolyl High (lower than DMB) Supports activity nih.gov
Benzimidazole (Bza) Benzimidazolyl Moderate (lower than 5-MeBza) Supports activity nih.govnih.gov
5-hydroxybenzimidazole (5-OHBza) Benzimidazolyl Very low / No binding detected Impaired function nih.govnih.gov
Phenol / p-cresol Phenolyl Variable, generally lower than DMB Supports activity nih.gov
Adenine / 2-methyladenine Purinyl No binding detected Does not support activity nih.govnih.govasm.org

Genetic and Molecular Basis of Disorders Involving Methylmalonyl Coenzyme a

Methylmalonic Acidemia (MMA) as a Model Disorder

Methylmalonic acidemia (MMA) represents a group of inherited metabolic disorders characterized by the accumulation of methylmalonic acid in the body. nih.govfortunejournals.com These conditions are clinically and genetically diverse, stemming from defects in the enzyme methylmalonyl-CoA mutase (MCM) or in the metabolic pathways responsible for the synthesis of its essential cofactor, adenosylcobalamin. nih.govrbmb.net

Genetic Heterogeneity of MMA

The genetic basis of MMA is notably varied, with mutations in several genes leading to the disease phenotype. nih.govnih.gov These disorders are primarily inherited in an autosomal recessive manner. wikipedia.orgeur.nl The main classifications of isolated MMA are based on the affected gene and the resulting biochemical defect. These include:

mut type: Caused by mutations in the MMUT gene, leading to a deficiency of the methylmalonyl-CoA mutase enzyme itself. frontiersin.orgnih.gov

cbl types: Resulting from defects in the synthesis of adenosylcobalamin, the cofactor for MCM. These include cblA, cblB, cblD variant 2, cblH, and others, caused by mutations in genes such as MMAA, MMAB, and MMADHC. nih.govfrontiersin.orgnih.gov

MCEE deficiency: A rarer form caused by mutations in the MCEE gene, leading to a deficiency of the methylmalonyl-CoA epimerase enzyme. nih.govgenecards.org

Combined forms of MMA also exist, where homocystinuria is present alongside methylmalonic acidemia. These are typically caused by defects in the early steps of cobalamin metabolism affecting the synthesis of both adenosylcobalamin and methylcobalamin (B1676134). nih.govfrontiersin.org The most common of these is the cblC type, due to mutations in the MMACHC gene. nih.govresearchgate.net

The following table summarizes the genes and associated disorders in methylmalonic acidemia:

Table 1: Genes and Associated Disorders in Methylmalonic Acidemia
Gene Disorder Type Description
MMUT mut (isolated MMA) Encodes methylmalonyl-CoA mutase, the primary enzyme in the metabolic pathway. genecards.org
MMAA cblA (isolated MMA) Involved in the synthesis of the adenosylcobalamin cofactor. nih.gov
MMAB cblB (isolated MMA) Also involved in the synthesis of the adenosylcobalamin cofactor. nih.gov
MMACHC cblC (combined MMA and homocystinuria) Affects the early steps of cobalamin metabolism, leading to a deficiency of both adenosylcobalamin and methylcobalamin. nih.govresearchgate.net
MMADHC cblD (isolated or combined MMA) Mutations can lead to isolated MMA, combined MMA and homocystinuria, or isolated homocystinuria. nih.govnih.gov
LMBRD1 cblF (combined MMA and homocystinuria) Encodes a lysosomal membrane protein involved in cobalamin transport. nih.govrbmb.net
HCFC1 cblX (combined MMA and homocystinuria) An X-linked disorder affecting cobalamin metabolism. nih.govrbmb.net
MCEE Epimerase deficiency (isolated MMA) Encodes methylmalonyl-CoA epimerase, which catalyzes an earlier step in the pathway. nih.govgenecards.org

Defects in the MMUT Gene (MCM Deficiency)

Mutations in the MMUT gene are a primary cause of isolated methylmalonic acidemia. medlineplus.gov This gene provides the instructions for making the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). genecards.org Over 200 mutations in the MMUT gene have been identified, leading to a spectrum of disease severity. medlineplus.gov

Defects in the MMUT gene give rise to two main biochemical phenotypes: mut⁰ and mut⁻. medlineplus.gov

mut⁰ Phenotype: This is the most severe form of the disorder and is characterized by the complete absence of functional methylmalonyl-CoA mutase activity. nih.govmedlineplus.gov Mutations leading to the mut⁰ phenotype often prevent the production of any functional enzyme. medlineplus.gov These patients are typically unresponsive to vitamin B12 therapy. rbmb.net

mut⁻ Phenotype: This form is generally less severe and is characterized by the production of a structurally abnormal mutase enzyme that retains some residual activity. nih.govmedlineplus.gov The symptoms in mut⁻ patients can be more variable than in mut⁰ patients. medlineplus.gov These individuals may show some response to vitamin B12 supplementation, as the cofactor can sometimes help to stabilize the faulty enzyme or enhance its residual function. oup.com

The distinction between these phenotypes is crucial for prognosis and management, with mut⁰ patients often experiencing more severe and earlier-onset symptoms. nih.gov

A significant portion of MMUT mutations are missense mutations, which result in a single amino acid substitution in the methylmalonyl-CoA mutase enzyme. nih.govnih.gov These mutations can have a variety of detrimental effects on the enzyme, including:

Reduced Protein Stability and Misfolding: Some missense mutations can lead to the production of an unstable enzyme that is prone to misfolding and rapid degradation. nih.govnih.gov

Increased Thermolability: The mutant enzyme may be more sensitive to heat than the wild-type enzyme, losing its structure and function at physiological temperatures. nih.govnih.gov

Impaired Enzyme Activity: The amino acid substitution can occur at or near the active site of the enzyme, directly hindering its ability to bind to its substrate, methylmalonyl-CoA, or to catalyze the conversion to succinyl-CoA. nih.govnih.gov

Reduced Cofactor Affinity: Many missense mutations affect the enzyme's ability to bind to its cofactor, adenosylcobalamin. oup.comnih.gov This can be due to a lower affinity for the cofactor, meaning that higher concentrations of it are required for the enzyme to function, if at all. oup.com

Research has shown that the effects of missense mutations can be categorized based on their biochemical consequences, providing a framework for understanding the molecular basis of the disease and for developing potential therapeutic strategies. nih.govnih.gov

Mut<sup>0</sup> and Mut<sup>-</sup> Phenotypes and Their Biochemical Basis

Impaired Cobalamin Metabolism and Transport Pathways (cblA, cblB, cblC, cblD, cblF, cblX, MMAA, MMAB, MMADHC)

A significant number of methylmalonic acidemia cases are not due to defects in the mutase enzyme itself, but rather in the complex cellular machinery responsible for transporting and converting vitamin B12 (cobalamin) into its active coenzyme form, adenosylcobalamin. cocukmetabolizma.comclinicaltrials.gov These disorders are classified into different complementation groups, denoted as cblA, cblB, cblC, cblD, cblF, and cblX. cocukmetabolizma.comclinicaltrials.gov

Defects in the cblA and cblB pathways lead to isolated methylmalonic acidemia because they specifically impair the synthesis of adenosylcobalamin, the cofactor for methylmalonyl-CoA mutase. frontiersin.orgcocukmetabolizma.com In contrast, defects in cblC, cblD, and cblF result in a combined methylmalonic acidemia and homocystinuria, as they disrupt the synthesis of both adenosylcobalamin and methylcobalamin, the latter being a cofactor for methionine synthase. cocukmetabolizma.comclinicaltrials.gov

The genes associated with these cobalamin metabolism defects include:

MMAA , associated with the cblA defect. nih.gov

MMAB , associated with the cblB defect. nih.gov

MMACHC , the gene responsible for the cblC defect. nih.gov

MMADHC , which can cause cblD defects. nih.gov

LMBRD1 , linked to the cblF defect. nih.gov

HCFC1 , which causes the X-linked cblX defect. nih.gov

These genetic defects underscore the critical importance of the intricate cobalamin metabolic pathway for proper methylmalonyl-CoA metabolism.

Methylmalonyl-Coenzyme A Epimerase Deficiency (MCEE Gene Mutations)

A less common cause of isolated methylmalonic aciduria is a deficiency in the enzyme methylmalonyl-CoA epimerase, which is encoded by the MCEE gene. wikipedia.orggenecards.org This enzyme catalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA, the direct substrate for methylmalonyl-CoA mutase. genecards.orgmedlineplus.gov

Mutations in the MCEE gene lead to the accumulation of D-methylmalonyl-CoA, which is then hydrolyzed to form methylmalonic acid. wikipedia.orgeur.nl Individuals with methylmalonyl-CoA epimerase deficiency typically present with mild to moderate methylmalonic aciduria. genecards.orgmedlineplus.gov The clinical symptoms can be milder compared to other forms of MMA, potentially because an alternative pathway for the conversion of propionyl-CoA to succinyl-CoA can partially compensate for the enzyme deficiency. medlineplus.gov However, this alternate pathway is not sufficient to prevent the buildup of toxic byproducts from the breakdown of certain amino acids and fats. medlineplus.gov

Several mutations in the MCEE gene have been identified, including a homozygous nonsense mutation (c.139C>T) that results in a truncated, non-functional protein. eur.nlnih.gov

Pathophysiological Mechanisms in Methylmalonic Acidemia

Methylmalonic acidemia (MMA) encompasses a group of inherited metabolic disorders characterized by the functional impairment of the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT). nih.gov This enzymatic defect disrupts the normal catabolism of certain amino acids, odd-chain fatty acids, and cholesterol, leading to a cascade of metabolic and cellular disturbances. nih.govwikipedia.org The pathophysiology of MMA is complex, stemming from the accumulation of toxic metabolites and the subsequent disruption of critical cellular processes, primarily centered within the mitochondria. researchgate.net This leads to multi-organ pathology, with particularly severe effects on high-energy-demand tissues like the brain, kidneys, and liver. nih.govmdpi.com

Accumulation of Methylmalonyl-Coenzyme A and Upstream Metabolites

The foundational pathophysiological event in methylmalonic acidemia is the deficient activity of methylmalonyl-CoA mutase, which catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the Krebs cycle. nih.govklarity.health The blockage of this pathway results in the intramitochondrial accumulation of methylmalonyl-CoA. klarity.healthmedlink.com

This primary accumulation has a cascading effect, leading to the buildup of several upstream and related metabolites:

Propionyl-Coenzyme A: As the metabolic precursor to methylmalonyl-CoA, propionyl-CoA also accumulates significantly within the mitochondria. nih.govklarity.health

Methylmalonic Acid (MMA) and Propionic Acid: The accumulated methylmalonyl-CoA and propionyl-CoA are hydrolyzed, releasing large quantities of methylmalonic acid and propionic acid into the circulation. nih.govklarity.health These organic acids are the hallmark biochemical feature of the disease, leading to metabolic acidosis and contributing to systemic toxicity. klarity.health

2-Methylcitrate: Excess propionyl-CoA can condense with oxaloacetate, an intermediate of the Krebs cycle, to form 2-methylcitrate. nih.gov Elevated levels of this abnormal metabolite are found in the urine and bodily fluids of patients. nih.govmedlink.commedscape.com

3-Hydroxypropionate: This metabolite is formed via an alternative pathway of propionate (B1217596) metabolism, specifically the β-oxidation of propionyl-CoA. nih.govpnas.org Its presence in the urine is another indicator of the metabolic block in MMA. medscape.comnih.govnih.gov

The buildup of these metabolites is not a passive event; they actively interfere with numerous cellular functions, initiating the downstream pathological consequences seen in MMA. researchgate.net

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are central to the pathology of MMA, as the defective MMUT enzyme is located within the mitochondrial matrix. nih.gov The accumulation of toxic metabolites, particularly methylmalonic acid, directly impairs mitochondrial function, leading to a state of severe cellular energy deficit. mdpi.comklarity.health

Key features of this mitochondrial dysfunction include:

Increased Oxidative Stress: Dysfunctional mitochondria become a major source of reactive oxygen species (ROS). nih.govnih.gov The impaired ETC leads to an overproduction of ROS, which overwhelms the cell's antioxidant defenses, such as glutathione, which is often found to be depleted. nih.govcapes.gov.brmdpi.com This state of oxidative stress causes widespread damage to vital cellular components, including proteins, lipids, and DNA. klarity.health

Morphological Abnormalities: Chronic mitochondrial distress leads to visible structural changes. In the liver and kidney cells of MMA patients and animal models, mitochondria can become markedly enlarged and misshapen, a condition known as megamitochondria, with disorganized and diminutive cristae. nih.govcapes.gov.brtandfonline.com

This cycle of metabolite accumulation, mitochondrial dysfunction, and oxidative stress creates a feed-forward loop that perpetuates cellular injury. mdpi.com

Dysregulation of Mitochondrial Quality Control Mechanisms (Mitophagy)

In methylmalonic acidemia, this critical surveillance system is compromised. nih.gov The persistent accumulation of damaged, ROS-producing mitochondria strongly indicates that the mitophagy clearance mechanism is impaired. nih.govnih.gov Research has shown that MMUT deficiency disrupts the PINK1-Parkin signaling pathway, a primary route for initiating mitophagy. nih.govcore.ac.uk This faulty execution prevents the damaged mitochondria from being targeted and delivered to lysosomes for degradation. nih.govmdpi.com The failure of mitophagy results in the progressive accumulation of dysfunctional mitochondria, which exacerbates oxidative stress and energy deficits, ultimately triggering cellular distress and contributing significantly to tissue damage. nih.govmdpi.comnih.gov

Aberrant Protein Modification (e.g., Methylmalonylation)

A more recently discovered pathogenic mechanism in MMA involves the aberrant post-translational modification (PTM) of cellular proteins. nih.govgoogle.com The high intramitochondrial concentrations of acyl-CoA species, particularly methylmalonyl-CoA, drive a non-enzymatic chemical reaction that attaches these molecules to lysine (B10760008) residues on various proteins. nih.gov

This process, termed methylmalonylation , has been identified as a widespread PTM in MMA. nih.govtechnologypublisher.com This aberrant modification can alter the structure and function of critical enzymes, leading to their inhibition. nih.govnih.gov Mass spectrometry analyses have revealed that proteins involved in key metabolic pathways are heavily affected, including:

Enzymes of the urea (B33335) cycle (e.g., Carbamoyl (B1232498) phosphate (B84403) synthetase 1, CPS1). nih.gov

Krebs cycle enzymes. nih.gov

Proteins involved in glycine (B1666218) metabolism. nih.gov

Compounding the problem, the sirtuin 5 (SIRT5) enzyme, which normally functions to remove these acyl modifications (a process called deacylation), can itself become methylmalonylated. nih.gov This inhibits SIRT5 activity, impairing the cell's ability to reverse the damage and creating a vicious cycle of accumulating protein dysfunction. nih.govnih.gov

Disruption of Interconnected Metabolic Pathways

The accumulation of methylmalonyl-CoA and its related metabolites causes secondary inhibition and disruption of several other vital metabolic pathways, contributing to the severe clinical symptoms of MMA.

Urea Cycle: Hyperammonemia, a life-threatening complication, is common during metabolic crises. nih.govklarity.health This occurs through multiple mechanisms. First, the buildup of propionyl-CoA competitively inhibits N-acetylglutamate synthase (NAGS), an enzyme required to produce an essential activator for carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting step of the urea cycle. nih.gov Second, as described previously, direct methylmalonylation of CPS1 inhibits its enzymatic activity. nih.govresearchgate.net This dual assault on the urea cycle severely impairs the body's ability to detoxify ammonia. wikidoc.org

Fatty Acid Oxidation and Synthesis: The accumulation of propionyl-CoA can inhibit pathways of intermediary mitochondrial metabolism. mhmedical.commhmedical.com Furthermore, methylmalonyl-CoA can be mistakenly used instead of malonyl-CoA during fatty acid synthesis, resulting in the creation of abnormal branched-chain fatty acids. klarity.health The incorporation of these abnormal lipids into complex structures like the myelin sheath of neurons is thought to contribute to the neurological damage seen in MMA. klarity.health

Cellular and Tissue Damage Mechanisms

The culmination of these interconnected pathophysiological mechanisms—toxic metabolite accumulation, mitochondrial collapse, oxidative stress, failed mitophagy, and widespread metabolic disruption—results in significant cellular and tissue damage. nih.govklarity.healthnih.gov Organs with high metabolic rates are the most vulnerable. nih.govmdpi.com

Renal Damage: The kidneys are severely affected, with chronic tubulointerstitial nephritis being a common long-term complication. nih.govpnas.org Renal tubular cells are continuously exposed to high concentrations of circulating toxic metabolites, leading to direct cellular injury, mitochondrial dysfunction, and oxidative stress. klarity.healthpnas.org

Hepatic Damage: The liver is also a primary site of injury. The accumulation of toxic metabolites promotes oxidative stress, mitochondrial dysfunction, inflammation, and the disruption of lipid metabolism, which can lead to fatty liver (hepatic steatosis) and fibrosis. klarity.health

Neurological Damage: The brain is particularly susceptible to injury in MMA. frontiersin.orgnih.gov The mechanisms are multifactorial and include severe energy deficiency within neurons and glial cells, direct neurotoxicity from metabolites like methylmalonic acid, and structural damage such as demyelination from the synthesis of abnormal fatty acids. klarity.healthmedscape.comfrontiersin.org This damage manifests as a range of neurological problems, including developmental delay, seizures, movement disorders (dystonia), and acute stroke-like episodes that can cause irreversible brain lesions. medscape.comnih.govmedlineplus.gov

Microbial Metabolism and Biotechnological Applications of Methylmalonyl Coenzyme a

Diversity of Methylmalonyl-Coenzyme A Pathways in Prokaryotes

Methylmalonyl-coenzyme A (methylmalonyl-CoA) is a crucial intermediate in the metabolism of many prokaryotes, playing a central role in both catabolic and anabolic pathways. The metabolic routes involving this compound are diverse, reflecting the vast metabolic adaptability of microorganisms.

Roles in Propionibacterium shermanii and Other Propionibacteria

In classical propionibacteria, such as Propionibacterium shermanii, methylmalonyl-CoA is a key player in the Wood-Werkman cycle, a unique pathway for propionic acid fermentation. propionix.rumdpi.com This cycle facilitates the conversion of pyruvate (B1213749) to propionate (B1217596). A pivotal step in this pathway is the reversible isomerization of succinyl-CoA to (R)-methylmalonyl-CoA, a reaction catalyzed by the adenosylcobalamin-dependent enzyme, methylmalonyl-CoA mutase. propionix.ruuniprot.orgscispace.com

Another critical enzyme in this process is methylmalonyl-CoA carboxytransferase. genome.jp This biotin-dependent enzyme, found in P. shermanii, transfers a carboxyl group from methylmalonyl-CoA to pyruvate, yielding propionyl-CoA and oxaloacetate. propionix.rugenome.jp This transcarboxylation reaction is a distinguishing feature of the Wood-Werkman cycle and is vital for the production of propionate. propionix.rumdpi.com The pathway is not only a means of generating propionate but is also coupled to energy conservation through the generation of a membrane potential. mdpi.com

The metabolism of propionibacteria is complex, with several interconnected pathways operating simultaneously. propionix.ru For instance, P. freudenreichii can synthesize vitamin B12 (cobalamin), a necessary cofactor for methylmalonyl-CoA mutase. propionix.ru The diversity within the Propionibacterium genus is also evident in variations of the Wood-Werkman cycle. For example, P. acidipropionici possesses a linear variation that utilizes a sodium-pumping methylmalonyl-CoA decarboxylase. mdpi.com

FeaturePropionibacterium shermaniiOther Propionibacteria (e.g., P. acidipropionici)
Primary Pathway Wood-Werkman Cycle propionix.rumdpi.comVariations of Wood-Werkman Cycle, some linear mdpi.com
Key Enzyme Methylmalonyl-CoA mutase, Methylmalonyl-CoA carboxytransferase propionix.ruuniprot.orggenome.jpMethylmalonyl-CoA mutase, Sodium-pumping methylmalonyl-CoA decarboxylase mdpi.com
Cofactor Adenosylcobalamin (Vitamin B12) propionix.ruscispace.comAdenosylcobalamin (Vitamin B12)
Energy Conservation Coupled to fumarate (B1241708) reduction propionix.ruSodium-pumping mechanism mdpi.com

Involvement in Escherichia coli Metabolism (sbm Gene)

In Escherichia coli, the sbm operon encodes enzymes involved in the conversion of succinate (B1194679) to propionate, a pathway whose precise metabolic function is still under investigation. igem.org The sbm gene itself codes for methylmalonyl-CoA mutase, also known as sleeping beauty mutase, which catalyzes the isomerization of succinyl-CoA to methylmalonyl-CoA. uniprot.org This enzyme is dependent on adenosylcobalamin.

The sbm operon also includes ygfG, which encodes methylmalonyl-CoA decarboxylase, and ygfH, which encodes propionyl-CoA:succinate CoA transferase. igem.org Together, these enzymes can facilitate the decarboxylation of succinate to propionate. igem.org Studies on an sbm gene insertion mutant have shown differential growth patterns when succinate is the sole carbon source, indicating a role for this gene in succinate utilization. westminster.ac.uk The transcription of the sbm gene appears to be regulated by the available carbon source, with higher transcription levels observed in the presence of succinate compared to glucose. westminster.ac.uk

While the native E. coli methylmalonyl-CoA mutase can convert (2R)-methylmalonyl-CoA to succinyl-CoA, its role in pathways requiring the (2S)-isomer, such as the biosynthesis of certain polyketides, is limited by the absence of a suitable epimerase to interconvert the two stereoisomers. nih.gov

Cobamide-Dependent Growth in Sinorhizobium meliloti

Sinorhizobium meliloti utilizes methylmalonyl-CoA mutase (MCM) in a cobamide-dependent manner for the catabolism of branched-chain amino acids like isoleucine and valine, breaking them down to succinyl-CoA, an intermediate of the citric acid cycle. nih.gov The activity of MCM, and consequently the growth of S. meliloti on these amino acids, is dependent on the presence of a suitable cobamide cofactor. nih.govescholarship.org

Research has shown that the structural diversity of cobamides can significantly impact the binding affinity to MCM and, in turn, the growth of the bacterium. nih.govescholarship.org The cofactor binding selectivity of S. meliloti MCM largely correlates with the organism's growth under conditions that necessitate MCM activity. nih.gov This highlights the critical role of cobamide structure in modulating microbial metabolism. S. meliloti itself produces cobalamin (vitamin B12), which is used by its three cobamide-dependent enzymes: methionine synthase, ribonucleotide reductase, and methylmalonyl-CoA mutase. biorxiv.org The preference for different cobamides can vary even between different enzymes within the same organism. biorxiv.org

Unique Metabolic Conversions in Anaerobic Microbes (e.g., CO2 Generation)

In some anaerobic microbes, the metabolism of methylmalonyl-CoA is linked to unique biochemical reactions, including the generation of carbon dioxide (CO2). For instance, certain anaerobic pathways utilize methylmalonyl-CoA decarboxylase to convert methylmalonyl-CoA to propionyl-CoA and CO2. wur.nl This decarboxylation can be coupled to the pumping of sodium ions across the cell membrane, creating a sodium-motive force that can be harnessed for ATP synthesis. mdpi.comwur.nl This represents an important energy conservation strategy in these organisms.

In the context of anaerobic alkane degradation, it has been proposed that the carbon skeleton rearrangement of intermediates could be catalyzed by methylmalonyl-CoA mutase, followed by a decarboxylation step. cdnsciencepub.com This pathway would ultimately yield a fatty acid that can be further metabolized. cdnsciencepub.com The L-methylmalonyl-CoA mutase in some anaerobic microbes is also involved in generating CO2, which can act as a critical electron acceptor in the anaerobic environment. taylorandfrancis.com

Metabolic Engineering for Industrial Applications

The central role of methylmalonyl-CoA as a precursor for valuable compounds, particularly polyketides, has made its biosynthetic pathways a key target for metabolic engineering. By optimizing the supply of this intermediate, the production of a wide range of industrial and pharmaceutical products can be enhanced.

Bioproduction of Propionate, Bioplastics, Biofuels, and Antibiotics

Methylmalonyl-coenzyme A (methylmalonyl-CoA) is a critical metabolic intermediate in various microbial biosynthetic pathways. Its role as a precursor has been extensively harnessed in biotechnology for the production of valuable chemicals, including propionate, bioplastics, biofuels, and antibiotics. researchgate.netasm.orgresearchgate.net Metabolic engineering strategies often target the methylmalonyl-CoA node to enhance the yield and efficiency of these bioproduction processes. nih.govpsu.edu

Propionate Production

Propionate is a valuable short-chain fatty acid used as a food preservative and a platform chemical. uwaterloo.ca Microbial fermentation is a primary route for its production, with the methylmalonyl-CoA pathway being a key metabolic route. mdpi.com In this pathway, succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, is converted to methylmalonyl-CoA, which is then decarboxylated to form propionyl-CoA, a direct precursor to propionate. nih.govresearchgate.net

Organisms like Propionibacterium species are natural producers of propionate via the Wood-Werkman cycle, which utilizes the methylmalonyl-CoA pathway. uwaterloo.camdpi.com In this cycle, the enzyme methylmalonyl-CoA mutase isomerizes succinyl-CoA to this compound. researchgate.netnih.gov Another key enzyme, methylmalonyl-CoA carboxytransferase, then transfers a carboxyl group from methylmalonyl-CoA to pyruvate, yielding propionyl-CoA and oxaloacetate. uwaterloo.camdpi.com

Research has also focused on engineering this pathway in other microbes. For instance, introducing a methylmalonyl-CoA mutase-epimerase pathway into Escherichia coli has enabled propionate production from simple carbon sources under various conditions. researchgate.net In Bacteroides thetaiotaomicron, a prominent gut bacterium, a gene operon encoding methylmalonyl-CoA mutase (MCM) has been identified as a contributor to propionate biosynthesis, which plays a role in gut homeostasis by promoting goblet cell differentiation. nih.gov

Table 1: Key Enzymes and Pathways in Microbial Propionate Production via Methylmalonyl-CoA

Pathway/OrganismKey Enzyme(s)FunctionReference
Wood-Werkman Cycle (Propionibacterium) Methylmalonyl-CoA mutase (MCM)Isomerizes succinyl-CoA to methylmalonyl-CoA uwaterloo.camdpi.com
Methylmalonyl-CoA carboxytransferaseConverts methylmalonyl-CoA to propionyl-CoA uwaterloo.camdpi.com
Sodium Pumping Pathway (Propionigenium modestum) Methylmalonyl-CoA decarboxylaseCouples decarboxylation of methylmalonyl-CoA to sodium ion transport for energy conservation mdpi.com
Engineered E. coli Methylmalonyl-CoA mutase, Methylmalonyl-CoA epimeraseConverts succinyl-CoA to propionyl-CoA researchgate.net
Bacteroides thetaiotaomicron Methylmalonyl-CoA mutase (MCM)Contributes to propionate biosynthesis in the gut nih.gov

Bioplastics Production

Methylmalonyl-CoA is a crucial precursor for the synthesis of certain biodegradable plastics, particularly the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). asm.orgnih.govresearchgate.net PHBV is a type of polyhydroxyalkanoate (PHA) with improved mechanical properties compared to the more common poly(3-hydroxybutyrate) (PHB). The incorporation of the 3-hydroxyvalerate (B1259860) (3HV) monomer, which is derived from propionyl-CoA, is essential for these enhanced properties. nih.govasm.org

The methylmalonyl-CoA pathway provides an economical route to produce propionyl-CoA from inexpensive, unrelated carbon sources like glucose, bypassing the need to supplement the fermentation medium with costly propionate. nih.govasm.org In this pathway, succinyl-CoA from the TCA cycle is converted to methylmalonyl-CoA, which is subsequently converted to propionyl-CoA. nih.govresearchgate.net This propionyl-CoA then condenses with acetyl-CoA to form the 3HV monomer of PHBV. researchgate.net

In the haloarchaeon Haloferax mediterranei, the methylmalonyl-CoA pathway is one of four identified routes supplying propionyl-CoA for PHBV synthesis. asm.orgnih.govresearchgate.net Metabolic flux analysis revealed that while other pathways were dominant, the methylmalonyl-CoA pathway contributed approximately 9.8% of the propionyl-CoA flux from glucose. asm.orgresearchgate.net Similarly, in Nocardia corallina, the methylmalonyl-CoA pathway was shown to be the primary source of propionyl-CoA for 3HV formation. asm.org Metabolic engineering efforts have successfully reconstituted this pathway in organisms like Salmonella enterica, where genes for methylmalonyl-CoA mutase and methylmalonyl-CoA decarboxylase were introduced to convert succinyl-CoA to propionyl-CoA for PHBV production. nih.gov

Table 2: Research Findings on Methylmalonyl-CoA in Bioplastic (PHBV) Production

MicroorganismKey FindingResearch DetailReference
Haloferax mediterranei Identification of multiple propionyl-CoA pathwaysThe methylmalonyl-CoA pathway is one of four pathways supplying precursors for the 3HV monomer. asm.orgnih.govresearchgate.net
Metabolic Flux ContributionContributes 9.8% ± 0.9% of the flux to propionyl-CoA generation from glucose. asm.org
Nocardia corallina Primary precursor pathwayDisruption of the methylmalonyl-CoA mutase gene significantly reduced the 3HV fraction in the polymer from 70% to 4%. researchgate.net
Engineered Salmonella enterica Novel engineered pathwayIntroduction of sbm (methylmalonyl-CoA mutase) and ygfG (methylmalonyl-CoA decarboxylase) genes enabled PHBV accumulation from glycerol. nih.gov

Biofuels Production

Methylmalonyl-CoA serves as an important building block in the biosynthesis of advanced biofuels. escholarship.orgnih.gov Its incorporation allows for the production of branched-chain hydrocarbons, which are desirable for improving fuel properties such as the octane (B31449) number in gasoline and the cold-flow properties of diesel and jet fuel. escholarship.org Polyketide synthase (PKS) pathways, which can be engineered for biofuel production, utilize extender units like malonyl-CoA and methylmalonyl-CoA. escholarship.orgnih.gov

The use of methylmalonyl-CoA as an extender unit in PKS systems introduces methyl branches into the carbon backbone of the resulting molecule. escholarship.org For example, an iterative type I PKS from Mycobacterium tuberculosis that uses methylmalonyl-CoA as a substrate has been used to produce multi-methylated fatty acids, which are precursors to branched alkanes. escholarship.org Engineering microbial hosts like E. coli to provide a sufficient supply of methylmalonyl-CoA is a key strategy for producing these tailored biofuels. nih.gov The pathway from succinyl-CoA to propionyl-CoA, and subsequently to methylmalonyl-CoA, is a viable route for generating these necessary precursors from central metabolism. nih.gov

Table 3: Role of Methylmalonyl-CoA in Advanced Biofuel Production

Biofuel TypeBiosynthetic PathwayRole of Methylmalonyl-CoAReference
Branched Alkanes (Gasoline/Diesel) Engineered Polyketide Synthase (PKS) PathwaysServes as an extender unit to create methyl branches in the hydrocarbon chain, improving fuel properties. escholarship.org
Short-chain Ketones Engineered PKS PathwaysCan be used as a substrate to create branched ketones, which can serve as gasoline replacements. escholarship.org
General Advanced Biofuels Fatty Acid Synthesis and PKS PathwaysUtilized as a key precursor, often derived from propionyl-CoA, to introduce structural diversity and desired fuel characteristics. researchgate.netresearchgate.netnih.gov

Antibiotics Production

Methylmalonyl-CoA is an essential precursor for the biosynthesis of a wide range of polyketide antibiotics, including commercially important drugs like erythromycin (B1671065) and monensin. nih.govpsu.edunih.gov Polyketide synthases (PKSs) assemble these complex molecules using starter units (e.g., propionyl-CoA) and extender units, with methylmalonyl-CoA being one of the most common extender units. nih.govnih.govmdpi.com

In Saccharopolyspora erythraea, the producer of erythromycin, methylmalonyl-CoA is the limiting factor for antibiotic production. nih.gov The biosynthesis of the erythromycin core, 6-deoxyerythronolide B (6-dEB), requires one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. nih.gov Engineering the methylmalonyl-CoA mutase (MCM) operon in S. erythraea to increase the conversion of succinyl-CoA to methylmalonyl-CoA resulted in a significant increase in erythromycin production, with one study reporting a 51% increase in an oil-based fermentation medium. nih.gov

Similarly, in Streptomyces cinnamonensis, the producer of the polyether antibiotic monensin, methylmalonyl-CoA is a required building block. psu.edumicrobiologyresearch.org Studies have shown that pathways converting succinyl-CoA to methylmalonyl-CoA are critical for supplying this precursor, and that the contribution of different pathways can depend on the fermentation conditions. nih.govmicrobiologyresearch.org Heterologous production of complex polyketides in hosts like E. coli has been made possible by engineering pathways to supply methylmalonyl-CoA, such as the conversion of succinyl-CoA via methylmalonyl-CoA mutase and epimerase. nih.govacs.org

Table 4: Research Findings on Engineering Methylmalonyl-CoA for Antibiotic Production

AntibioticMicroorganismEngineering StrategyResultReference
Erythromycin Saccharopolyspora erythraeaDuplication of the methylmalonyl-CoA mutase (MCM) operon51% increase in erythromycin production in an oil-based medium. nih.gov
6-deoxyerythronolide B (6-dEB) Engineered E. coliIntroduction of P. shermanii methylmalonyl-CoA mutase and S. coelicolor methylmalonyl-CoA epimeraseEnabled production of 6-dEB using extender units derived from succinyl-CoA. acs.org
Monensin Streptomyces cinnamonensisInsertional inactivation of methylmalonyl-CoA mutase (mutB) geneMutant was unable to grow on propionate, indicating the enzyme's key role in precursor metabolism. nih.gov
Avermectin (B7782182) Streptomyces avermitilisOverexpression of propionyl-CoA carboxylase (pcc)Increased supply of methylmalonyl-CoA, leading to higher avermectin yields. nih.gov

Advanced Analytical Methodologies for Research on Methylmalonyl Coenzyme a

Quantification of Methylmalonyl-Coenzyme A and Metabolites

Accurate quantification of methylmalonyl-CoA and other relevant metabolites is fundamental to understanding its physiological and pathophysiological roles. Mass spectrometry-based techniques are the primary tools for this purpose, offering high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of methylmalonyl-CoA and related compounds like succinyl-CoA. nih.govspringernature.com This method offers significant advantages over older techniques, including shorter run times and enhanced sensitivity. thermofisher.com The technique involves separating the compounds of interest using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. This allows for highly specific and sensitive quantification, even in complex biological matrices like serum, plasma, and tissue extracts. springernature.comthermofisher.comresearchgate.net

Researchers have developed robust LC-MS/MS methods for the simultaneous measurement of multiple acyl-CoAs. psu.edu For instance, ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully applied to create a high-precision assay for methylmalonyl-CoA mutase (MCM) activity by quantifying the product, succinyl-CoA, in peripheral lymphocytes. nih.gov This method demonstrates excellent precision, a critical factor for clinical research and diagnosis of conditions like methylmalonic acidemia. nih.govspringernature.com The analytical selectivity of LC-MS/MS is also crucial for separating methylmalonic acid (the hydrolysis product of methylmalonyl-CoA) from its isomer, succinic acid, which can otherwise interfere with accurate measurement. waters.com

ParameterFindingSource(s)
Technique Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) nih.gov
Analyte Succinyl-CoA (as a measure of MCM activity) nih.gov
Sample Matrix Peripheral lymphocytes nih.gov
Intra-assay CV < 5.2% nih.gov
Inter-assay CV < 8.7% nih.gov
Advantage High-precision, useful for detailed MCM activity assays and diagnosis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a traditional and powerful technique for the analysis of small molecules, including the organic acids derived from methylmalonyl-CoA metabolism. creative-proteomics.com For the analysis of non-volatile compounds like methylmalonic acid, a derivatization step is required to increase their volatility for separation on a GC column. creative-proteomics.comresearchgate.net While highly sensitive and specific, GC-MS methods can be more laborious and have a lower throughput compared to modern LC-MS/MS techniques. thermofisher.comresearchgate.net

Despite the advantages of LC-MS/MS, GC-MS remains a valuable tool, particularly in organic acid analysis for diagnosing inborn errors of metabolism. rbmb.net It has been used extensively for measuring elevated levels of methylmalonic acid in biological fluids. creative-proteomics.com Comparisons between UPLC-MS/MS and GC-MS methods for methylmalonic acid quantification have shown a strong correlation, validating the results obtained from both platforms. creative-proteomics.com

Technique ComparisonLC-MS/MSGC-MSSource(s)
Sample Preparation Simpler, often protein precipitationRequires laborious extraction and derivatization thermofisher.comresearchgate.net
Throughput HighRelatively low researchgate.net
Primary Use Quantification of acyl-CoAs and organic acidsPrimarily organic acid analysis thermofisher.comcreative-proteomics.com
Correlation Strong correlation with GC-MS for MMA analysisStrong correlation with LC-MS/MS for MMA analysis creative-proteomics.com

Stable Isotope-Based Metabolic Flux Analysis

Stable isotope-based metabolic flux analysis is a powerful research technique used to trace the flow of atoms through metabolic pathways. By supplying cells or organisms with substrates labeled with stable isotopes (e.g., ¹³C), researchers can track the incorporation of these isotopes into downstream metabolites, including methylmalonyl-CoA. nih.govpnas.org This provides detailed insights into the activity and connectivity of metabolic networks in vivo. nih.govresearchgate.net

This methodology has been instrumental in elucidating complex pathways involving methylmalonyl-CoA. For example, ¹³C-labeling studies were used to demonstrate the operation of the ethylmalonyl-CoA pathway, a central carbon metabolic route in some bacteria, by tracking the kinetic incorporation of ¹³C from acetate (B1210297) into pathway intermediates like ethylmalonyl-CoA, methylsuccinyl-CoA, and methylmalonyl-CoA. pnas.orgresearchgate.net Similarly, this approach has been used to investigate propionate (B1217596) metabolism and its impact on cardiac energy, showing how propionate can lead to the accumulation of propionyl-CoA and methylmalonyl-CoA. nih.govfrontiersin.org The resulting isotopomer profiles, analyzed by mass spectrometry or NMR, provide definitive evidence for the sequence of reactions and the relative flux through different pathways. pnas.orgnih.govasm.org

Enzymatic Activity Assays

Measuring the activity of enzymes that produce or consume methylmalonyl-CoA, particularly methylmalonyl-CoA mutase (MCM), is crucial for both basic research and clinical diagnostics.

Assays for Methylmalonyl-Coenzyme A Mutase Activity (e.g., HPLC-based, Spectrophotometric)

Modern assays for MCM activity have largely moved away from traditional radioisotopic methods due to their labor-intensive nature, safety concerns, and lack of reproducibility. rbmb.netnih.gov

HPLC-based assays are considered a method of choice for measuring MCM activity. nih.gov These assays work by incubating the enzyme source (e.g., cell homogenates) with the substrate, methylmalonyl-CoA, and then stopping the reaction. nih.gov HPLC is then used to separate the product, succinyl-CoA, from the remaining substrate. nih.gov The amount of succinyl-CoA produced is quantified by UV detection, providing a direct measure of enzyme activity. uib.no This non-radioactive method is simple, rapid, reliable, and highly reproducible, making it suitable for measuring even low levels of MCM activity. rbmb.netnih.gov

Spectrophotometric assays offer another non-radioactive alternative. These methods often employ a coupled enzyme system. bevital.notandfonline.com For example, the formation of succinyl-CoA by MCM can be linked to other enzymatic reactions that result in a change in absorbance of a chromophore like NADH, which can be measured with a spectrophotometer. tandfonline.combiorxiv.orgigem.org One such method uses succinyl-CoA transferase and β-hydroxyacyl-CoA dehydrogenase in a coupled reaction, making the formation of NAD+ stoichiometric with the amount of succinyl-CoA produced. tandfonline.com These assays are convenient for determining MCM activity in various biological samples. tandfonline.com

Assay TypePrincipleAdvantagesSource(s)
HPLC-based Separation and quantification of succinyl-CoA from methylmalonyl-CoA via reverse-phase HPLC.Sensitive, reproducible, reliable, non-radioactive. rbmb.netnih.govnih.gov
Spectrophotometric Coupled enzyme reactions where succinyl-CoA formation is linked to a change in absorbance (e.g., of NADH).Convenient, non-radioactive, suitable for biological samples. bevital.notandfonline.combiorxiv.org

Development of Automated Assay Systems

To handle large numbers of samples for clinical screening or extensive research studies, automated assay systems have been developed. bevital.no A fully automated, non-radioactive assay for MCM has been constructed using a programmable autosampler integrated with an HPLC system. researchgate.netoup.com

This automated system performs all the necessary steps, including:

Preincubation of the enzyme with its cofactor, adenosylcobalamin. bevital.no

Incubation with the substrate, methylmalonyl-CoA. bevital.no

Termination of the reaction. bevital.no

Filtration to remove precipitated proteins. bevital.no

Analysis of the filtrate by HPLC to quantify methylmalonyl-CoA and succinyl-CoA. bevital.no

Such systems significantly increase throughput, allowing for the unattended analysis of dozens of samples per day. bevital.nonih.gov The performance of these automated methods has been validated by measuring MCM activity in various samples, including rat liver and human cells, demonstrating good precision with within-run coefficients of variation (CV) typically between 2-12%. bevital.noresearchgate.netuib.no This automation strategy can be adapted for other enzyme assays, streamlining the research workflow. bevital.no

Measurement in Diverse Biological Matrices

The quantification of methylmalonyl-CoA (MM-CoA) and the activity of its dependent enzyme, methylmalonyl-CoA mutase (MUT), are crucial for studying various metabolic disorders. Assays are performed across a range of biological samples, including fibroblasts, liver homogenates, peripheral lymphocytes, and other cultured cells.

A fully automated, non-radioactive method has been developed for measuring MUT activity, which involves quantifying the conversion of MM-CoA to its product, succinyl-CoA, via high-performance liquid chromatography (HPLC). researchgate.net This method has proven effective for use in rat liver homogenates, human fibroblasts, and human glioma cells. researchgate.netuib.no The within-run imprecision (CV) for this automated assay is reported to be between 2-10% in homogenate samples and 7-12% for homogenates from cultured dishes. researchgate.netuib.no

In fibroblasts , MUT activity has been extensively studied to understand inherited metabolic disorders like methylmalonic acidemia. nih.govnih.gov Studies in cultured human fibroblasts have been instrumental in distinguishing different mutant alleles based on residual mutase activity and their response to hydroxocobalamin (B81358) supplementation. nih.gov For instance, some mutant cell lines show no detectable MUT activity, while others exhibit a significantly high Michaelis constant (Km) for the cofactor adenosylcobalamin. nih.gov

Liver homogenates are another common matrix for MUT activity assays. nih.govcambridge.org Research has shown a correlation between MUT activity in liver extracts and fibroblasts from the same individuals with methylmalonic acidemia. nih.gov In cobalt-vitamin B12 deficient sheep, liver MUT activity was found to be significantly reduced to 25% of that in control animals. cambridge.org Different analytical techniques, including HPLC, nuclear magnetic resonance (NMR), and spectrophotometric assays, have been used to quantify acyl-CoA species in rat liver, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive method. mdpi.com

The measurement of MUT activity in peripheral lymphocytes offers a less invasive method for clinical diagnosis. An ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) based assay has been developed to determine succinyl-CoA formed from the enzymatic reaction in lymphocytes. researchgate.netnih.gov This high-precision method is valuable for diagnosing and assessing the severity of methylmalonic acidemia. researchgate.netnih.gov

In various cultured cells , such as human glioma cells and neuroblastoma cell lines, MM-CoA metabolism is studied to understand the pathophysiology of related diseases. researchgate.netmdpi.com For example, a label-free quantitative proteomics approach in a MUT-silenced neuroblastoma cell line helped identify deregulated proteins and cellular pathways, providing insights into the molecular mechanisms of cellular damage in methylmalonic acidemia. mdpi.com

Table 1: Methods for Measuring Methylmalonyl-CoA Mutase Activity in Different Biological Matrices

Biological Matrix Analytical Method Key Findings
Fibroblasts HPLC, Radiometric Assays Characterization of mutase deficiency, allelic heterogeneity, and response to cofactor supplementation. nih.govnih.gov
Liver Homogenates HPLC, LC-MS/MS, Spectrophotometry Correlation of enzyme activity with fibroblast data; significant reduction in B12 deficiency. nih.govcambridge.orgmdpi.com
Peripheral Lymphocytes UPLC-MS/MS High-precision assay for clinical diagnosis and severity assessment of methylmalonic acidemia. researchgate.netnih.gov
Cultured Cells (e.g., Glioma, Neuroblastoma) HPLC, Proteomics Elucidation of cellular pathways and molecular mechanisms of disease. researchgate.netmdpi.com

Structural and Mechanistic Characterization Techniques

Understanding the structure and catalytic mechanism of methylmalonyl-CoA mutase is fundamental to comprehending its function and the effects of disease-causing mutations. Various advanced analytical techniques are employed for this purpose.

X-ray Crystallography for Enzyme-Substrate/Cofactor Complexes

X-ray crystallography has been instrumental in revealing the three-dimensional structure of methylmalonyl-CoA mutase and its complexes with substrates, inhibitors, and cofactors. The crystal structure of the enzyme from Propionibacterium shermanii complexed with coenzyme B12 was determined at a 2 Å resolution. nih.gov This revealed that the active site is buried within a (β/α)8 TIM barrel domain and that a long bond between the cobalt atom of the cofactor and a histidine residue from the protein likely facilitates the formation of the initial radical species. nih.gov

Further crystallographic studies of the mutase in complex with the substrate methylmalonyl-CoA and inhibitors have shown that while substrate binding induces a large conformational change, the enzyme-substrate interactions themselves change little during the rearrangement reaction. nih.gov The crystal structure of the human methylmalonyl-CoA mutase has also been solved, showing a conserved domain architecture but a different dimeric assembly compared to its bacterial counterpart. rcsb.org Structures of the human enzyme in complex with its chaperone protein, MMAA, have provided insights into the delivery and repair of the B12 cofactor. rcsb.org

Table 2: Key X-ray Crystallography Studies of Methylmalonyl-CoA Mutase

PDB ID Description Resolution (Å) Key Insights
1REQ P. shermanii MUT in complex with coenzyme B12 and desulpho-CoA 2.0 Revealed a long histidine-cobalt bond, suggesting a mechanism for radical formation. nih.gov
2XIQ Human MUT in complex with adenosylcobalamin and malonyl-CoA 1.95 Showed conserved domain architecture but different dimeric assembly compared to bacterial MUT. rcsb.org
8GJU Human MUT in complex with MMAA, coenzyme A, and GDP 2.79 Elucidated the architecture of the G-protein-mutase nano-assembly for B12 delivery and repair. rcsb.org

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies provide computational insights into the dynamic behavior and interactions of methylmalonyl-CoA mutase. These methods complement experimental techniques by offering a dynamic view of the enzyme's structure and function.

MD simulations have been used to analyze the structural changes in the mutase caused by pathogenic variants. For example, simulations of the p.(Arg108Cys) variant, common in the Mexican population with methylmalonic acidemia, revealed significant structural changes in the catalytic domain, including an increased cavity volume and a shortened substrate-binding tunnel. mdpi.comnih.gov These simulations help to predict the pathogenic effects of mutations on the enzyme's structure and function. mdpi.comnih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations and MD simulations have also been employed to investigate the stereochemistry of the mutase-catalyzed reaction. acs.org These studies have shown that specific residues, such as Tyr89, are essential for maintaining the stereoselectivity of the reaction. acs.org Furthermore, ab initio molecular dynamics simulations have been performed to study the reductive cleavage of the Co-C bond in the cofactor, revealing possible pathways for this critical step in the catalytic cycle. acs.org

Emerging Research Areas and Future Directions

Novel Therapeutic Strategies for Methylmalonic Acidemia and Related Disorders

The development of novel therapeutic strategies for methylmalonic acidemia (MMA) and related disorders is a rapidly evolving field. Current research is focused on addressing the root causes and downstream pathological consequences of the disease, moving beyond traditional dietary management. These emerging approaches aim to correct protein misfolding, counteract harmful post-translational modifications, and alleviate mitochondrial dysfunction.

Pharmacological Chaperones for Enzyme Misfolding

Many cases of MMA are caused by missense mutations in the genes encoding methylmalonyl-CoA mutase (MUT) or the proteins involved in the synthesis of its cofactor, adenosylcobalamin (AdoCbl), such as MMAA and MMAB. These mutations can lead to the production of unstable, misfolded proteins that are rapidly degraded by the cell's quality control machinery, resulting in a loss of enzyme function. Pharmacological chaperones are small molecules that can bind to these mutant proteins, stabilizing their conformation and promoting proper folding. This can rescue the residual activity of the mutant enzyme and alleviate the metabolic block.

Research has shown that this "chaperoning" approach is a viable therapeutic strategy for a number of protein misfolding diseases. For MMA, proof-of-concept studies have demonstrated that chemical chaperones can stabilize both wild-type and thermolabile mutant MUT proteins in vitro and in cellular models. A high-throughput screening of over 2000 compounds identified several small molecules that enhanced the thermal stability of purified recombinant ATP:cob(I)alamin adenosyltransferase (ATR), the enzyme encoded by the MMAB gene, which is defective in cblB type MMA. maayanlab.cloud One promising candidate, compound V (N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide), was shown to significantly increase the stability of both the wild-type and a mutant ATR protein. maayanlab.cloud Importantly, this compound increased ATR activity in fibroblasts from a patient with the cblB type of MMA and, when co-administered with cobalamin, further improved the mutant enzyme's activity. maayanlab.cloud These findings suggest that pharmacological chaperones hold promise for a personalized medicine approach in MMA, particularly for patients with chaperone-responsive mutations.

Table 1: Investigational Pharmacological Chaperones for Methylmalonic Acidemia

Compound Target Protein Disease Type Key Findings Reference
Compound V (N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide) ATP:cob(I)alamin adenosyltransferase (ATR) Methylmalonic Aciduria cblB type Increased thermal stability of wild-type and mutant ATR. Increased ATR activity in patient-derived fibroblasts. Showed synergistic effects when co-administered with cobalamin. maayanlab.cloud
Chemical Osmolytes (e.g., glycerol, TMAO, betaine) Methylmalonyl-CoA Mutase (MUT) Methylmalonic Aciduria (mut type) Demonstrated stabilization of wild-type and thermolabile mutant MUT proteins in vitro and in bacterial cells.

Targeting Aberrant Post-Translational Modifications

Recent research has uncovered a novel disease mechanism in MMA involving aberrant post-translational modifications (PTMs) of proteins. The accumulation of methylmalonyl-CoA and other acyl-CoA species in MMA leads to a widespread and damaging PTM known as methylmalonylation, where a methylmalonyl group is attached to lysine (B10760008) residues of various proteins. nih.govpnas.org This modification can inhibit the function of critical enzymes, including those in the urea (B33335) cycle and the glycine (B1666218) cleavage pathway, which may explain the hyperammonemia and hyperglycinemia often seen in MMA patients. maayanlab.cloudnih.gov

A key enzyme involved in removing these harmful acylations is the mitochondrial sirtuin, SIRT5. nih.govpnas.orgnih.gov However, studies have shown that SIRT5 protein levels are reduced in the liver of MMA mouse models and patients. nih.gov Furthermore, SIRT5 itself can be inactivated by methylmalonylation, creating a vicious cycle of accumulating protein damage. nih.govasm.org

This has led to the development of a novel therapeutic strategy: targeting this aberrant PTM. Researchers have engineered a "superSIRT5" that is resistant to acylation-driven inhibition by mutating key lysine residues to arginine. nih.govpnas.org When this engineered SIRT5 was delivered to MMA mice using an adeno-associated virus (AAV) vector, it resulted in reduced global methylmalonylation, ameliorated hyperammonemia, and improved other markers of mitochondrial health. nih.govpnas.orgasm.org This groundbreaking work identifies aberrant methylmalonylation as a key driver of pathology in MMA and presents a promising new therapeutic avenue by enhancing the cell's ability to remove these toxic modifications. maayanlab.cloudnih.gov

Table 2: Research on Targeting Aberrant Methylmalonylation in MMA

Therapeutic Strategy Mechanism of Action Key Findings in Preclinical Models Reference
Engineered SIRT5 (superSIRT5) Resistant to acylation-driven inhibition, enhances removal of methylmalonyl-lysine modifications. Reduced global methylmalonylation, ameliorated hyperammonemia, and improved mitochondrial health markers in MMA mice. nih.govpnas.orgasm.org

Interventions for Mitochondrial Dysfunction and Mitophagy Defects

Mitochondria are central to the pathology of MMA. The deficient activity of the mitochondrial enzyme methylmalonyl-CoA mutase not only disrupts the Krebs cycle but also leads to the accumulation of toxic metabolites that impair mitochondrial function. This results in decreased energy production, increased oxidative stress, and the formation of abnormal, enlarged mitochondria (megamitochondria).

Furthermore, recent studies have revealed that MMA is associated with defects in mitophagy, the cellular process responsible for clearing damaged mitochondria. In healthy cells, the PINK1/Parkin pathway flags dysfunctional mitochondria for removal. However, in MMA, this process is impaired, leading to the accumulation of damaged mitochondria and subsequent cellular stress, particularly in high-energy-demand tissues like the kidney.

Therapeutic interventions aimed at restoring mitochondrial health and enhancing mitophagy are therefore a key area of emerging research. One approach is the use of antioxidants to combat the increased oxidative stress seen in MMA. Studies in a mouse model of MMA-associated kidney disease have shown that treatment with antioxidants can attenuate renal dysfunction. Another promising strategy is to directly stimulate the defective mitophagy pathway. Activating PINK1-Parkin-directed mitophagy has been shown to enhance the clearance of damaged mitochondria in MMA-affected cells, thereby alleviating cellular distress. This suggests that drugs that can boost mitophagy could be a novel therapeutic option for MMA patients.

Table 3: Interventions for Mitochondrial Dysfunction in MMA

Intervention Target Rationale Key Findings
Antioxidants Oxidative Stress To counteract the increased production of reactive oxygen species due to mitochondrial dysfunction. Attenuated renal dysfunction in a mouse model of MMA-associated kidney disease.
Mitophagy Activators PINK1/Parkin Pathway To enhance the clearance of damaged mitochondria that accumulate due to defective mitophagy. Enhanced clearance of damaged mitochondria and alleviated cellular distress in MMA-affected cells.

Advanced Metabolic Engineering and Synthetic Biology Approaches

Beyond therapeutic applications for human diseases, the methylmalonyl-CoA pathway is a key target for metabolic engineering and synthetic biology. Methylmalonyl-CoA is a crucial C4 building block for the biosynthesis of a wide range of valuable chemicals, including polyketide antibiotics and biodegradable plastics. By rationally designing and engineering metabolic pathways in microorganisms, it is possible to enhance the production of these bioproducts.

Rational Design for Enhanced Bioproduct Synthesis via Methylmalonyl-Coenzyme A Pathways

The heterologous production of complex polyketides, such as the antibiotic erythromycin (B1671065), in model organisms like Escherichia coli is often limited by the availability of the extender unit (2S)-methylmalonyl-CoA. nih.govasm.org To overcome this, researchers have engineered novel metabolic pathways to increase the intracellular pool of this precursor. One successful strategy involves introducing a methylmalonyl-CoA mutase-epimerase pathway that converts the common cellular metabolite succinyl-CoA into (2S)-methylmalonyl-CoA. nih.gov The expression of methylmalonyl-CoA mutase from Propionibacterium shermanii and methylmalonyl-CoA epimerase from Streptomyces coelicolor in E. coli has been shown to enable the production of the polyketide 6-deoxyerythronolide B (6-dEB). nih.gov

Similarly, the methylmalonyl-CoA pathway is central to the production of 3-hydroxypropionic acid (3-HP), a versatile platform chemical. osti.govoup.comacs.org Metabolic engineering efforts in organisms like Saccharomyces cerevisiae have focused on constructing and optimizing pathways that funnel carbon from central metabolism towards methylmalonyl-CoA and subsequently to 3-HP. oup.comacs.org Rational design strategies include overexpressing key enzymes, such as acetyl-CoA carboxylase to increase the supply of the precursor malonyl-CoA, and heterologous expression of enzymes like malonyl-CoA reductase. acs.orguniprot.org These approaches have led to significant improvements in the titer and yield of 3-HP in engineered microbial strains. osti.govacs.org

Table 4: Metabolic Engineering Strategies for Bioproduct Synthesis via Methylmalonyl-CoA Pathways

Organism Target Product Engineering Strategy Key Enzymes Introduced/Modified Reference
Escherichia coli 6-deoxyerythronolide B (6-dEB) Introduction of a methylmalonyl-CoA mutase-epimerase pathway. Methylmalonyl-CoA mutase (P. shermanii), Methylmalonyl-CoA epimerase (S. coelicolor) nih.gov
Saccharomyces cerevisiae 3-Hydroxypropionic Acid (3-HP) Construction of malonyl-CoA reductase and β-alanine pathways. Acetyl-CoA carboxylase, Malonyl-CoA reductase, enzymes of the β-alanine pathway. oup.comacs.org
Saccharopolyspora erythraea Erythromycin Duplication of the methylmalonyl-CoA mutase (MCM) operon. Methylmalonyl-CoA mutase (mutA, mutB), meaB mdpi.com

Deeper Elucidation of Complex Regulatory Networks

The metabolic pathways involving methylmalonyl-CoA are subject to intricate regulatory networks that fine-tune enzyme activity and gene expression in response to cellular needs. A deeper understanding of these complex regulatory mechanisms is crucial for both developing effective therapies for MMA and for optimizing metabolic engineering strategies.

Research has revealed that the activity of methylmalonyl-CoA mutase (MUT) is allosterically regulated by a G-protein chaperone known as MMAA (also called cblA). nih.govresearchgate.net MMAA plays a critical role in the delivery and repair of the adenosylcobalamin (AdoCbl) cofactor. nih.gov In a GTP-dependent manner, MMAA facilitates the loading of the active AdoCbl cofactor onto MUT and promotes the release of the inactive, oxidized form of the cofactor that can accumulate during catalysis. researchgate.net Mutations in MMAA can disrupt this regulatory process, leading to a functional deficiency of MUT and causing methylmalonic aciduria. nih.govresearchgate.net The interaction between MUT and MMAA involves a complex interplay of protein oligomerization and conformational changes, highlighting a sophisticated layer of allosteric control. nih.gov

At the transcriptional level, the expression of the MUT gene appears to be controlled by a TATA-less promoter containing motifs characteristic of "housekeeping" genes, as well as potential regulatory elements like CCAAT boxes and cyclic AMP-response elements. nih.gov While there is tissue-specific variation in the steady-state levels of MUT mRNA, which generally correlates with enzyme activity, the regulation is further complicated by post-transcriptional or epigenetic mechanisms that control the formation of the active holoenzyme. nih.gov The identification of specific transcription factors that bind to the promoter and enhancer regions of the MUT gene is an active area of investigation that will provide further insights into how the expression of this critical enzyme is controlled. maayanlab.cloudnih.govwikipedia.org Unraveling these complex regulatory networks will be key to developing more targeted and effective interventions for diseases of methylmalonyl-CoA metabolism.

Understanding Interactions with Broader Cellular Homeostasis

The metabolism of methylmalonyl-CoA is intrinsically linked to the health of mitochondria, the primary sites of cellular energy production. Disruptions in the enzyme that processes this compound, methylmalonyl-CoA mutase (MMUT), have profound consequences that ripple throughout the cell, affecting its structure, function, and resilience.

Methylmalonic acidemia (MMA), an inborn error of metabolism resulting from deficient MMUT activity, serves as a critical model for understanding these broader interactions. nih.gov In this condition, the accumulation of methylmalonyl-CoA and its byproducts, such as methylmalonic acid, triggers significant mitochondrial distress. mdpi.com This is characterized by morphologically abnormal mitochondria with disorganized internal structures (cristae), leading to decreased ATP production and increased oxidative stress. mdpi.com The loss of MMUT's enzymatic function impairs the replenishment of the Krebs cycle, a fundamental process for energy generation. mdpi.comnih.gov

Recent proteomics research on human cells engineered to lack the MUT gene (MUT-KO) has shed light on the specific cellular systems affected. These studies revealed significant alterations in the levels of proteins involved in maintaining cell architecture and those located in the mitochondria, highlighting the far-reaching impact of impaired methylmalonyl-CoA metabolism. nih.gov This suggests that MMUT's role extends beyond simple catalysis to include the maintenance of mitochondrial quality control, a process known as mitophagy. tandfonline.com The failure of this quality control can lead to the accumulation of damaged mitochondria, further contributing to cellular dysfunction, particularly in high-energy-demand organs like the kidney and brain. mdpi.comtandfonline.com

Interestingly, the influence of the methylmalonyl-CoA pathway on cellular homeostasis is also observed in the gut microbiome. In the bacterium Bacteroides thetaiotaomicron, methylmalonyl-CoA mutase is integral to the production of propionate (B1217596), a short-chain fatty acid. nih.gov This propionate is shown to promote the differentiation of intestinal goblet cells, which are crucial for producing the protective mucus layer, thereby maintaining intestinal homeostasis. nih.gov

Table 1: Effects of Impaired Methylmalonyl-CoA Metabolism on Cellular Homeostasis

Cellular Process/Component Observed Effect in MMUT Deficiency Reference
Mitochondria Abnormal morphology, disorganized cristae, decreased ATP production, increased oxidative stress. mdpi.com
Cellular Metabolism Impaired Krebs cycle anaplerosis, accumulation of toxic metabolites (e.g., methylmalonic acid). mdpi.comnih.gov
Cellular Architecture Altered levels of structural proteins such as vimentin (B1176767) and E-cadherin. nih.gov
Stress Response Increased susceptibility to cellular stress. nih.gov

| Mitochondrial Quality Control | Defective mitophagy, leading to the accumulation of damaged mitochondria. | tandfonline.com |

Comprehensive Analysis of Cobamide Selectivity and its Physiological Impact

Methylmalonyl-CoA mutase is a vitamin B12-dependent enzyme. Vitamin B12 is not a single molecule but a family of related compounds known as cobamides, which are produced exclusively by bacteria and archaea. nih.gov These cobamides are structurally diverse, primarily in the "lower ligand" portion of the molecule. Emerging research demonstrates that this structural diversity is not trivial and has a significant physiological impact, as cobamide-dependent enzymes can exhibit strong preferences for specific cobamides. nih.gov

Methylmalonyl-CoA mutase (MCM) has become a key model for studying this selectivity. nih.govasm.org Studies have shown that even minor changes in the structure of the cobamide's lower ligand can dramatically alter its binding affinity to MCM. nih.govasm.orgbiorxiv.org This selectivity varies between MCM enzymes from different bacterial species, and importantly, this in vitro binding preference often correlates with the specific cobamide the bacterium needs for growth under certain metabolic conditions. asm.orgescholarship.org This underscores the physiological importance of enzyme selectivity in the cobamide-dependent life of bacteria. nih.govasm.org

While the binding affinity is strongly affected by the lower ligand structure, the subsequent catalytic step—the isomerization of methylmalonyl-CoA to succinyl-CoA—appears to be less influenced by these variations. nih.govasm.org This suggests that the primary role of the lower ligand in these "base-off/His-on" enzymes (where a histidine from the enzyme displaces the cobamide's own lower ligand) is to ensure the correct cofactor is bound and positioned within the active site. asm.orgwikipedia.org

Table 2: Research Findings on Cobamide Selectivity in Methylmalonyl-CoA Mutase (MCM/MMUT)

Research Area Key Finding Significance Reference(s)
Binding Affinity Small changes in the cobamide lower ligand structure dramatically affect binding affinity to MCM. Demonstrates a high degree of specificity between the enzyme and its cofactor. nih.govasm.orguzh.ch
Enzyme Orthologs Cobamide binding selectivity differs between MCM orthologs from different bacterial species. Suggests co-evolution of enzymes and the specific cobamides produced or utilized by an organism. asm.orgbiorxiv.org
Physiological Correlation In vitro binding selectivity largely correlates with in vivo cobamide-dependent growth in bacteria. Links biochemical properties to the physiological requirements and metabolic health of the organism. nih.govasm.orgescholarship.org
Catalysis Variations in the lower ligand have minor effects on the catalytic rate of the enzyme. Indicates the primary role of the lower ligand is in cofactor binding and positioning, not direct participation in catalysis. nih.govasm.org

| Human Enzyme (MMUT) | Human MMUT can use multiple, structurally diverse cobamides, which differentially affect its function. | Expands the understanding of human B12 metabolism and opens potential new therapeutic avenues. | uzh.ch |

Q & A

Q. What is the enzymatic role of methylmalonyl-coenzyme A mutase (MCM) in propionate metabolism?

MCM catalyzes the isomerization of (S)-methylmalonyl-CoA to succinyl-CoA, a critical step in propionate metabolism that links odd-chain fatty acid and amino acid degradation to the tricarboxylic acid (TCA) cycle. This adenosylcobalamin (B12)-dependent reaction involves radical-mediated carbon skeleton rearrangement. Researchers can study this pathway using isotopic tracing (e.g., 13C^{13}\text{C}-labeled substrates) to track metabolite flux into the TCA cycle .

Q. How can methylmalonyl-CoA mutase activity be assayed in biological samples?

Two validated methods include:

  • Capillary Electrophoresis (CE): Separates methylmalonyl-CoA and succinyl-CoA using a 30 mM NaH2_2PO4_4 buffer with 15 mM SDS (pH 3.2) under -25 kV voltage. Activity is quantified by product formation rates in liver or lymphocyte extracts .
  • UHPLC-MS/MS: Measures succinyl-CoA via tandem mass spectrometry, offering high sensitivity for enzyme kinetics in tissue homogenates .

Q. What metabolic pathways utilize methylmalonyl-CoA beyond propionate metabolism?

Methylmalonyl-CoA is a precursor in polyketide biosynthesis (e.g., erythromycin, ansamitocin) and branched-chain fatty acid metabolism. Researchers can trace its incorporation into secondary metabolites using 14C^{14}\text{C}-labeled methylmalonyl-CoA or gene knockout strains (e.g., Saccharopolyspora erythraea) to disrupt flux .

Advanced Research Questions

Q. How do radical intermediates participate in MCM catalysis?

Electron paramagnetic resonance (EPR) spectroscopy reveals transient radical pairs during catalysis. Substrate binding generates an exchange-coupled cob(II)alamin-free radical species (g = 2.11–2.14), distinct from non-catalytic cob(II)alamin signals (g = 2.26). Cryogenic quenching and deuterated substrates ([CD3_3]methylmalonyl-CoA) help isolate radical intermediates for mechanistic studies .

Q. What structural insights have been gained from X-ray techniques on MCM-coenzyme B12 interactions?

Extended X-ray absorption fine structure (EXAFS) analysis of MCM-bound coenzyme B12 identified a five-coordinate cobalt geometry with a weakened Co-C bond, facilitating homolytic cleavage. Global fitting of EXAFS data revealed conformational changes during substrate binding, critical for radical initiation .

Q. How do mutations in MCM affect enzyme function and disease modeling?

  • Epimerase Deficiency: Mutations in methylmalonyl-CoA epimerase disrupt stereochemical control, analyzed via crystallography (e.g., PDB 1REQ) and activity assays with Thermoanaerobacter tengcongensis homologs .
  • Mouse Models: Transgenic expression of mouse MCM cDNA in human mut cells restores activity, confirming conserved catalytic residues (94% homology to human MCM). Knockout models replicate methylmalonic acidemia phenotypes for therapeutic testing .

Q. How does cobalt ion (Co2+^{2+}2+) availability influence methylmalonyl-CoA-dependent biosynthesis?

Co2+^{2+} enhances erythromycin production by increasing MCM and methylmalonyl-CoA transcarboxylase (MCT) activity. Researchers can quantify enzyme-specific activities via spectrophotometric assays (e.g., NADH-coupled reactions) and correlate with Co2+^{2+} uptake rates in Actinosynnema pretiosum .

Experimental Design Considerations

  • Contradiction Resolution: Discrepancies in radical detection (e.g., absence of EPR signals in some MCM studies) may arise from experimental conditions (e.g., temperature, substrate isotopologs). Validate findings using complementary techniques like stopped-flow spectroscopy .
  • Data Interpretation: When analyzing gene knockout effects (e.g., mcm deletion in S. erythraea), account for metabolic redundancy (e.g., malonyl-CoA pathways) using flux balance analysis or 13C^{13}\text{C}-metabolic flux analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.